2-Hydroxydecanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-8H2,1H3 |
InChI Key |
PEZRXEBWVUSWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Hydroxydecanenitrile chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and reactivity of 2-Hydroxydecanenitrile. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document presents information based on established knowledge of analogous long-chain aliphatic α-hydroxynitriles. The experimental protocols described are representative methodologies for the synthesis, purification, and analysis of this class of compounds.
Chemical Properties
This compound, a member of the cyanohydrin family, possesses both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its chemical and physical properties are influenced by these functionalities, contributing to its potential as a versatile intermediate in organic synthesis.
Physicochemical Data
Quantitative data for this compound and a related, well-characterized shorter-chain analogue, 2-hydroxybutanenitrile, are summarized in Table 1 for comparative purposes. The data for this compound are largely predicted due to a lack of experimentally determined values.
| Property | This compound | 2-Hydroxybutanenitrile |
| Molecular Formula | C₁₀H₁₉NO | C₄H₇NO |
| Molecular Weight | 169.26 g/mol | 85.10 g/mol |
| Boiling Point | 290.1 ± 13.0 °C (Predicted) | Not available |
| Melting Point | Not available (likely a low melting solid or oil) | Not available |
| Density | 0.915 ± 0.06 g/cm³ (Predicted) | Not available |
| pKa | 11.36 ± 0.20 (Predicted) | Not available |
| Solubility | Expected to be soluble in organic solvents. | Soluble in water. |
Spectral Data
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
-
C-O stretching vibration around 1100 cm⁻¹.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (CH₃) of the octyl chain.
-
A multiplet between 1.2-1.6 ppm representing the methylene groups (CH₂) of the octyl chain.
-
A multiplet around 1.8-2.0 ppm for the methylene group adjacent to the chiral center.
-
A triplet or doublet of doublets around 4.5 ppm for the methine proton (CH) attached to both the hydroxyl and nitrile groups.
-
A broad singlet for the hydroxyl proton (OH), the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
A peak for the nitrile carbon (C≡N) in the region of 115-125 ppm.
-
A peak for the carbon bearing the hydroxyl and nitrile groups (CH-OH) around 60-70 ppm.
-
A series of peaks between 14-40 ppm corresponding to the carbons of the octyl chain.
-
Reactivity and Stability
This compound is expected to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.
Hazardous Reactions
This compound is anticipated to be incompatible with strong oxidizing agents and strong bases. Contact with strong bases can catalyze the reverse reaction, leading to the release of highly toxic hydrogen cyanide gas.
Hazardous Decomposition Products
Upon combustion, this compound may produce hazardous decomposition products including nitrogen oxides (NOx) and carbon monoxide (CO).
Typical Chemical Reactivity
The bifunctional nature of this compound allows for a range of chemical transformations:
-
Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-hydroxydecanoic acid) or a carboxylate salt, respectively.
-
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding a 2-amino-1-decanol.[3][4][5][6]
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification or etherification.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis, purification, and analysis of long-chain aliphatic α-hydroxynitriles like this compound.
Synthesis of this compound
This protocol describes the synthesis via the addition of cyanide to decanal.
Materials:
-
Decanal
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Decanal (1.0 equivalent) is dissolved in a suitable organic solvent, such as diethyl ether, and placed in the addition funnel.
-
A solution of acetic acid (1.1 equivalents) in water is slowly added to the cooled cyanide solution with vigorous stirring.
-
The decanal solution is then added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
A slurry of silica gel in hexanes is packed into a chromatography column.
-
The crude this compound is dissolved in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexanes) and loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Analytical Methods
3.3.1. High-Performance Liquid Chromatography (HPLC)
This is a representative method for the analysis of α-hydroxynitriles.[7][8][9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm (as the nitrile and hydroxyl groups have weak chromophores, detection at low wavelengths is necessary).
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the hydroxyl group, derivatization is often required for GC-MS analysis of cyanohydrins.[12][13][14][15][16]
-
Derivatization (Silylation):
-
A small amount of the sample (e.g., 1 mg) is dissolved in a suitable solvent (e.g., pyridine or acetonitrile).
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
-
The mixture is heated at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Biological Activity
The biological activity of this compound has not been extensively studied. However, aliphatic nitriles and cyanohydrins are known to have toxicological properties.[17][18] The toxicity is often associated with the potential to release cyanide, a potent inhibitor of cellular respiration.[17] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its primary chemical transformations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benthamopen.com [benthamopen.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. Determination of cyanide in blood by GC-MS using a new high selectivity derivatization reagent 1,2,3,3-tetramethyl-3H-indolium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of 2-Hydroxydecanenitrile from Decanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydroxydecanenitrile, a cyanohydrin derived from decanal. Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors to α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, which are key structural motifs in many pharmaceutical compounds. This document details the core chemical principles, experimental methodologies, and reaction mechanisms involved in the preparation of this compound.
Introduction
The synthesis of this compound from decanal is a classic example of nucleophilic addition to a carbonyl group. The reaction, known as cyanohydrin formation, involves the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of decanal. This process is typically catalyzed by a base, which enhances the nucleophilicity of the cyanide source.
The general reaction is as follows:
Decanal + Cyanide Source --(Base Catalyst)--> this compound
This guide will focus on a common and effective method for this transformation, utilizing sodium cyanide as the cyanide source with an in-situ generation of hydrocyanic acid (HCN).
Reaction Mechanism and Workflow
The formation of this compound proceeds through a two-step nucleophilic addition mechanism. The process is initiated by the attack of the cyanide ion on the carbonyl carbon of decanal, followed by protonation of the resulting alkoxide intermediate.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the synthesis of this compound from decanal.
Experimental Workflow
The experimental procedure involves the careful addition of reagents, control of reaction temperature, and subsequent workup and purification of the product.
Enantioselective Synthesis of (R)-2-Hydroxydecanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Hydroxydecanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest, and both enzymatic and chemo-catalytic methods have been explored to achieve high enantiopurity. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-2-Hydroxydecanenitrile, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this field. While the enzymatic approach using hydroxynitrile lyases offers a green and direct route, challenges in achieving high enantioselectivity for long-chain aliphatic aldehydes like decanal have been noted. Chemo-catalytic methods, particularly those employing titanium-based catalysts, present a promising alternative with the potential for high enantiomeric excess. This document aims to serve as a comprehensive resource for the development and optimization of synthetic routes to (R)-2-Hydroxydecanenitrile.
Introduction
Chiral α-hydroxynitriles, also known as cyanohydrins, are versatile intermediates in organic synthesis, readily convertible to other important functional groups such as α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The enantioselective synthesis of these compounds is a key step in the production of enantiomerically pure pharmaceuticals and other fine chemicals. (R)-2-Hydroxydecanenitrile, with its ten-carbon aliphatic chain, presents a specific synthetic challenge due to the steric and electronic properties of the long alkyl group. This guide details the primary strategies for its enantioselective synthesis, focusing on enzymatic catalysis and chemo-catalysis.
Enzymatic Synthesis using Hydroxynitrile Lyase (HNL)
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones. (R)-selective HNLs are particularly useful for the synthesis of (R)-cyanohydrins. The use of HNLs is an attractive approach due to the mild reaction conditions, high catalytic efficiency, and environmentally benign nature of biocatalysis.
Reaction Pathway
The enzymatic synthesis involves the direct addition of HCN, often generated in situ from a cyanide source like potassium cyanide (KCN) or acetone cyanohydrin, to decanal, catalyzed by an (R)-selective HNL.
Caption: Enzymatic synthesis of (R)-2-Hydroxydecanenitrile.
Experimental Data
The enantioselectivity of HNL-catalyzed hydrocyanation of aliphatic aldehydes is known to be dependent on the chain length of the substrate. Research has shown a decrease in enantiomeric excess (e.e.) with increasing chain length when using Prunus mume HNL (PmHNL).
| Aldehyde | Enzyme | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Propanal | PmHNL | >99 (R) | 85 | [1] |
| Hexanal | PmHNL | 98 (R) | 82 | [1] |
| Decanal | PmHNL | 12 (R) | 75 | [1] |
Detailed Experimental Protocol (Representative)
This protocol is based on general procedures for HNL-catalyzed synthesis in a biphasic system and may require optimization for decanal.
Materials:
-
Decanal
-
Potassium cyanide (KCN)
-
Citrate buffer (0.1 M, pH 4.0)
-
Methyl tert-butyl ether (MTBE)
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus - PaHNL, or a commercial preparation)
-
Sodium sulfate (anhydrous)
-
Celite
Procedure:
-
Enzyme Immobilization (Optional but Recommended): To a suspension of Celite in a minimal amount of citrate buffer, add the HNL solution. Gently remove the solvent under reduced pressure to obtain a free-flowing powder of the immobilized enzyme.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve decanal (1 mmol) in MTBE (10 mL).
-
In a separate vessel, prepare an aqueous solution of KCN (2 mmol) in citrate buffer (5 mL).
-
Reaction Execution: Add the aqueous KCN solution to the organic solution of decanal. To this biphasic mixture, add the immobilized HNL (or a specified amount of free enzyme).
-
Seal the flask and stir the mixture vigorously at a controlled temperature (e.g., 4 °C) to ensure efficient mixing of the two phases.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by chiral gas chromatography (GC).
-
Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer.
-
Extract the aqueous layer with MTBE (2 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Hydroxydecanenitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Chemo-Catalytic Synthesis
Chemo-catalytic methods offer an alternative to enzymatic synthesis and can provide high enantioselectivity. Catalytic systems based on titanium have shown considerable promise for the asymmetric cyanation of aldehydes.
Reaction Pathway
This approach typically involves a chiral catalyst, a cyanide source (e.g., trimethylsilyl cyanide - TMSCN), and the aldehyde substrate. The chiral catalyst coordinates to the aldehyde, facilitating a stereoselective attack by the cyanide nucleophile.
References
Enantioselective Synthesis of (S)-2-Hydroxydecanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-2-hydroxydecanenitrile, a valuable chiral building block in the development of various pharmaceutical and fine chemical products. The primary focus of this document is the biocatalytic approach utilizing (S)-hydroxynitrile lyases ((S)-HNLs), which offer high enantioselectivity and operate under mild reaction conditions.
Introduction
(S)-2-Hydroxydecanenitrile is a chiral cyanohydrin that serves as a versatile intermediate for the synthesis of enantiomerically pure α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. The asymmetric addition of a cyanide group to the prochiral carbonyl of decanal is a key step in its synthesis. While chemical methods exist, enzymatic synthesis using (S)-hydroxynitrile lyases has emerged as a superior strategy due to its high stereoselectivity, operational simplicity, and environmentally benign nature.[1] (S)-HNLs, such as those derived from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL), are highly effective catalysts for this transformation.[2][3]
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the enantioselective synthesis of (S)-2-hydroxydecanenitrile using an (S)-hydroxynitrile lyase. These parameters are based on typical conditions reported for the synthesis of similar long-chain aliphatic cyanohydrins and serve as a starting point for process optimization.
| Parameter | Value/Range | Notes |
| Enzyme | Recombinant (S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL) or Manihot esculenta (MeHNL) | Both enzymes are known to accept aliphatic aldehydes as substrates.[2] |
| Substrate | Decanal | |
| Cyanide Source | Hydrogen Cyanide (HCN) or Acetone Cyanohydrin (as a transcyanation agent) | Gaseous HCN or in situ generation from acetone cyanohydrin can be used. |
| Solvent System | Biphasic: Organic solvent/Aqueous buffer | Diisopropyl ether or methyl tert-butyl ether are common organic phases. |
| Aqueous Buffer | Citrate or Acetate buffer | Typically in the pH range of 4.0-5.5 to suppress the non-enzymatic background reaction. |
| Temperature | 20-30 °C | |
| Reaction Time | 2-24 hours | Monitoring of the reaction progress by GC or HPLC is recommended. |
| Catalyst Loading | 1000-5000 U per mmol of substrate | Enzyme activity units (U) should be determined for the specific enzyme batch. |
| Expected Yield | > 90% | Yields are highly dependent on reaction conditions and enzyme stability. |
| Expected Enantiomeric Excess (ee) | > 95% | (S)-HNLs generally exhibit excellent enantioselectivity for aliphatic aldehydes. |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of (S)-2-hydroxydecanenitrile based on established procedures for HNL-catalyzed reactions.
Materials:
-
Recombinant (S)-Hydroxynitrile Lyase (e.g., from Hevea brasiliensis)
-
Decanal (≥98%)
-
Acetone cyanohydrin (≥98%)
-
Diisopropyl ether (anhydrous)
-
Citric acid
-
Sodium citrate dihydrate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)
Procedure:
-
Buffer Preparation: Prepare a 0.1 M citrate buffer solution by dissolving the appropriate amounts of citric acid and sodium citrate dihydrate in deionized water. Adjust the pH to 4.5 using a pH meter.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 20 mL of the 0.1 M citrate buffer (pH 4.5) and 20 mL of diisopropyl ether.
-
Enzyme Addition: Add the (S)-hydroxynitrile lyase solution (e.g., 5000 U) to the aqueous phase of the biphasic system and stir gently for 5 minutes to ensure proper mixing.
-
Substrate Addition: Add decanal (e.g., 10 mmol, 1.56 g) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by the dropwise addition of acetone cyanohydrin (e.g., 15 mmol, 1.28 g) over a period of 30 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at 25 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess.
-
Work-up: Upon completion of the reaction (as determined by GC analysis), stop the stirring and allow the phases to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diisopropyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxydecanenitrile.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of (S)-2-Hydroxydecanenitrile.
Catalytic Cycle of (S)-Hydroxynitrile Lyase
Caption: Generalized catalytic cycle of an (S)-hydroxynitrile lyase.
References
Biocatalytic synthesis of 2-Hydroxydecanenitrile using hydroxynitrile lyase
Abstract
This technical guide provides an in-depth overview of the biocatalytic synthesis of 2-hydroxydecanenitrile, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The guide focuses on the application of hydroxynitrile lyases (HNLs) for the asymmetric addition of a cyanide group to decanal. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow. The document emphasizes the use of HNLs from various sources, including Prunus mume (PmHNL) and Manihot esculenta (MeHNL), and discusses key reaction parameters, enzyme immobilization techniques, and analytical methods for product quantification and enantiomeric excess determination.
Introduction
The enantioselective synthesis of cyanohydrins is a cornerstone of modern organic chemistry, providing access to a wide array of chiral building blocks.[1][2] Hydroxynitrile lyases (HNLs) have emerged as powerful biocatalysts for this transformation, facilitating the stereoselective addition of hydrogen cyanide (HCN) to aldehydes and ketones.[3][4] This process offers a green and efficient alternative to traditional chemical methods, often operating under mild reaction conditions with high enantioselectivity.[5]
This compound is a chiral aliphatic cyanohydrin with significant potential as a precursor for the synthesis of bioactive molecules. Its synthesis via HNL-catalyzed hydrocyanation of decanal presents an attractive route to obtaining this compound in high optical purity. This guide will explore the practical aspects of this biocatalytic reaction, providing the necessary information to implement and optimize the synthesis in a laboratory setting.
The Biocatalyst: Hydroxynitrile Lyase (HNL)
HNLs are a diverse group of enzymes found predominantly in plants, where they play a role in defense mechanisms by releasing toxic HCN from cyanogenic glycosides.[6] For synthetic purposes, HNLs are classified based on their stereoselectivity, yielding either (R)- or (S)-cyanohydrins. Commonly used HNLs for the synthesis of aliphatic cyanohydrins include those from Manihot esculenta (MeHNL), which is (S)-selective, and Prunus species, such as Prunus mume (PmHNL), which are typically (R)-selective.[6][7]
The substrate scope of HNLs can vary significantly, with many exhibiting a preference for aromatic aldehydes.[4] However, several HNLs have been identified and engineered to efficiently convert aliphatic aldehydes, making the synthesis of compounds like this compound feasible.[8]
Enzyme Immobilization
To enhance stability, reusability, and ease of separation, HNLs are often immobilized on solid supports.[1] Immobilization can also influence the enzyme's activity and selectivity. Common immobilization techniques include:
-
Adsorption: Non-covalent binding to a carrier.
-
Covalent Bonding: Formation of a stable covalent bond between the enzyme and the support.
-
Encapsulation: Entrapment of the enzyme within a porous matrix, such as a sol-gel.[1]
-
Cross-Linked Enzyme Aggregates (CLEAs): Carrier-free immobilization achieved by cross-linking the enzyme molecules.[9]
The choice of immobilization method can significantly impact the overall efficiency of the biocatalytic process.
Biocatalytic Synthesis of this compound: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HNL-catalyzed synthesis of this compound.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in Stereoselective Construction of C–C Bonds Enabled by Aldolases and Hydroxynitrile Lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 9. researchgate.net [researchgate.net]
Physical properties of 2-Hydroxydecanenitrile (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Hydroxydecanenitrile, including its melting point, boiling point, and solubility. Due to the limited availability of experimental data for this specific compound, this guide leverages data from homologous shorter-chain 2-hydroxynitriles to predict its properties. Furthermore, detailed experimental protocols for the determination of these key physical characteristics are provided.
Predicted Physical Properties of this compound
The physical properties of this compound are influenced by its molecular structure, which includes a ten-carbon chain, a hydroxyl group (-OH), and a nitrile group (-CN). The long carbon chain suggests it will be a waxy solid or a liquid at room temperature. The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding and dipole-dipole interactions, which are expected to result in a relatively high boiling point and some solubility in polar solvents.
Based on the trends observed in the homologous series of 2-hydroxynitriles, the following properties for this compound are predicted:
| Physical Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Expected to be a low-melting solid | As the carbon chain length increases in a homologous series, the van der Waals forces become stronger, generally leading to a higher melting point. Given that shorter-chain 2-hydroxynitriles are liquids or low-melting solids at room temperature, this compound is likely to be a solid with a melting point above room temperature. |
| Boiling Point | Expected to be significantly higher than shorter-chain analogs | Boiling points in a homologous series increase with increasing molecular weight due to stronger intermolecular forces. The presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates the boiling point. |
| Solubility in Water | Low to negligible | While the hydroxyl and nitrile groups can form hydrogen bonds with water, the long, nonpolar ten-carbon chain is the dominant feature, leading to poor water solubility. Solubility in water decreases as the carbon chain length increases in a homologous series. |
| Solubility in Organic Solvents | Soluble in polar organic solvents | Expected to be soluble in alcohols, ethers, and other polar organic solvents due to the presence of the polar functional groups. Solubility in nonpolar solvents like petroleum ether is expected to be limited. |
Data from Homologous 2-Hydroxynitriles
The following table summarizes the available physical property data for shorter-chain 2-hydroxynitriles, which informs the predictions for this compound.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 2-Hydroxybutanenitrile | C₄H₇NO | Not available | 179 | Soluble |
| 2-Hydroxyisobutyronitrile | C₄H₇NO | -19 | 82 (at 23 mmHg) | Soluble |
| 2-Hydroxyhexanenitrile | C₆H₁₁NO | Not available | Not available | Not available |
| 2-Hydroxy-3-methylbutanenitrile | C₅H₉NO | Not available | Not available | Water-soluble[1] |
Experimental Protocols
Detailed methodologies for the determination of the physical properties of this compound are outlined below.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with oil or a modern digital melting point apparatus.
-
Heating: The apparatus is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer level with the liquid. The assembly is then heated in a suitable heating bath (e.g., an oil bath or a heating block).
-
Heating and Observation: The bath is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.
-
Recording the Boiling Point: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility tests provide information about the polarity of a compound and the presence of acidic or basic functional groups.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg for a solid or 2-3 drops for a liquid) is placed in a small test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 0.5 mL of water) is added to the test tube.
-
Observation: The mixture is agitated vigorously. The compound is classified as "soluble" if it forms a homogeneous solution, and "insoluble" if a separate phase remains.
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as:
-
Water (to assess polarity and hydrogen bonding capability)
-
5% Sodium Hydroxide (to test for acidic functional groups)
-
5% Hydrochloric Acid (to test for basic functional groups)
-
Polar organic solvents (e.g., ethanol, acetone)
-
Nonpolar organic solvents (e.g., hexane, toluene)
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for characterizing an unknown organic compound, such as this compound, by determining its key physical properties.
References
Stability and Degradation Pathways of 2-Hydroxydecanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Hydroxydecanenitrile, a long-chain aliphatic cyanohydrin. Due to the limited availability of data specific to this compound, this guide draws upon established knowledge of the stability and degradation of analogous aliphatic cyanohydrins. The information presented herein is intended to inform research, development, and handling protocols for this compound.
Core Concepts: Stability of this compound
The stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of catalytic agents such as acids, bases, or enzymes. As a cyanohydrin, it exists in equilibrium with its corresponding aldehyde (decanal) and hydrogen cyanide. This equilibrium is a critical consideration in its handling and analysis.
Thermal Stability
Cyanohydrins are known to be thermally labile.[1] Elevated temperatures can shift the equilibrium towards the starting aldehyde and hydrogen cyanide, leading to decomposition. This is a significant consideration for analytical techniques like Gas Chromatography (GC), where high inlet temperatures can cause the breakdown of the molecule, leading to inaccurate analyses.[2] For this reason, analytical methods that do not involve high temperatures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are recommended for the analysis of this compound.[2]
pH-Dependent Stability
Table 1: Anticipated pH-Dependent Stability of this compound (Qualitative)
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 | Relatively Stable | Slow acid-catalyzed hydrolysis |
| 4 - 6 | Moderately Stable | Slow hydrolysis |
| > 7 | Unstable | Reversion to decanal and cyanide |
Degradation Pathways of this compound
The degradation of this compound can proceed through several pathways, including chemical hydrolysis and enzymatic degradation. These pathways ultimately lead to the formation of more stable compounds.
Chemical Degradation: Hydrolysis
Under both acidic and basic conditions, the nitrile group of this compound can undergo hydrolysis. This reaction typically proceeds in a stepwise manner, first forming an amide intermediate (2-hydroxydecanamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-hydroxydecanoic acid) and ammonia.[4][5][6] The reaction with water alone is generally very slow, but it is significantly accelerated by the presence of acids or bases and often requires heating.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. On the thermal degradation of anthocyanidins: cyanidin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cyanide - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
2-Hydroxydecanenitrile: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyanohydrins are a critical class of molecules in organic synthesis, serving as versatile precursors to a wide array of valuable chiral building blocks such as α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1][2] Among these, 2-hydroxydecanenitrile stands out as a key intermediate in the synthesis of complex bioactive molecules, including pharmaceuticals and pheromones. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a stereogenic center, allows for diverse chemical transformations, making it a highly sought-after synthon in the construction of enantiomerically pure compounds.[3] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on enantioselective methodologies.
Synthesis of this compound
The synthesis of this compound can be achieved through both racemic and enantioselective routes. The choice of method depends on the desired stereochemical outcome and the specific requirements of the subsequent synthetic steps.
Racemic Synthesis
A straightforward method for the preparation of racemic this compound involves the reaction of decanal with a cyanide source, such as potassium cyanide (KCN), in the presence of an acid or a base.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
Decanal
-
Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, a solution of sodium bisulfite in water is prepared and cooled in an ice bath.
-
Decanal is added dropwise to the stirred sodium bisulfite solution, forming the bisulfite adduct.
-
A solution of potassium cyanide in water is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to allow for the formation of the cyanohydrin.
-
The reaction mixture is then acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.
Enantioselective Synthesis using Hydroxynitrile Lyases
For the synthesis of enantiomerically pure this compound, the use of hydroxynitrile lyases (HNLs) is the method of choice.[4][5] These enzymes catalyze the asymmetric addition of cyanide to aldehydes, affording cyanohydrins with high enantiomeric excess (ee). Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of this compound.[1]
Experimental Protocol: (R)-Hydroxynitrile Lyase-Catalyzed Synthesis of (R)-2-Hydroxydecanenitrile
Materials:
-
Decanal
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)
-
Potassium cyanide (KCN) or acetone cyanohydrin
-
Citrate buffer (pH 4.5)
-
Methyl tert-butyl ether (MTBE)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The (R)-hydroxynitrile lyase is immobilized on a solid support such as Celite.
-
In a reaction vessel, decanal is dissolved in an organic solvent like methyl tert-butyl ether.
-
A citrate buffer solution containing the cyanide source (KCN or acetone cyanohydrin) is added.
-
The immobilized enzyme is added to the biphasic mixture.
-
The reaction is stirred at a controlled temperature (e.g., 25°C) and the progress is monitored by techniques like gas chromatography (GC).
-
Upon completion, the enzyme is filtered off and the aqueous layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield (R)-2-hydroxydecanenitrile. The enantiomeric excess is determined by chiral GC analysis.
Characterization and Data Presentation
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
Spectroscopic Data (Predicted)
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 4.5-4.6 (t, 1H, CH-OH), 2.5-3.5 (br s, 1H, OH), 1.8-2.0 (m, 2H, CH₂-CH(OH)CN), 1.2-1.6 (m, 12H, (CH₂)₆), 0.8-0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 120-122 (CN), 60-65 (CH-OH), 35-40 (CH₂-CH(OH)CN), 22-32 (aliphatic CH₂), 14.1 (CH₃) |
| IR (neat) | ν 3400-3500 (br, O-H), 2920-2960 (C-H), 2240-2260 (C≡N), 1050-1150 (C-O) cm⁻¹ |
| Mass Spec (EI) | m/z 169 (M⁺), 152 (M⁺ - OH), 142 (M⁺ - HCN) |
Applications in Organic Synthesis
Enantiomerically pure this compound is a valuable chiral building block for the synthesis of various biologically active molecules.
Synthesis of α-Hydroxydecanoic Acid
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to afford the corresponding α-hydroxycarboxylic acid.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Gram-Scale Synthesis of 2-Hydroxydecanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxydecanenitrile, also known as decanal cyanohydrin, is a valuable bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a useful intermediate in organic synthesis, particularly for the preparation of α-hydroxy acids, α-amino acids, and other biologically relevant compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo various transformations, making it a versatile building block in medicinal chemistry and drug development. This document provides a detailed protocol for the gram-scale synthesis of this compound from decanal.
Experimental Protocol
This protocol describes the synthesis of this compound via the nucleophilic addition of a cyanide ion to decanal. The reaction generates hydrogen cyanide in situ from potassium cyanide and a weak acid, which then reacts with the aldehyde.[1] Due to the high toxicity of potassium cyanide and the hydrogen cyanide gas produced, this procedure must be performed by trained personnel in a well-ventilated fume hood with strict adherence to all safety precautions.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Decanal | 156.27 | 5.00 g (5.78 mL) | 32.0 |
| Potassium Cyanide (KCN) | 65.12 | 2.50 g | 38.4 |
| Acetic Acid (glacial) | 60.05 | 2.31 g (2.20 mL) | 38.4 |
| Diethyl Ether | 74.12 | ~200 mL | - |
| Saturated aq. NaHCO₃ | - | ~100 mL | - |
| Brine (Saturated aq. NaCl) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
| Silica Gel (for column) | - | As needed | - |
| Hexane/Ethyl Acetate | - | As needed | - |
Equipment:
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Personal Protective Equipment (lab coat, safety goggles, nitrile gloves)
Procedure:
-
Reaction Setup:
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add decanal (5.00 g, 32.0 mmol) and diethyl ether (50 mL).
-
In a separate beaker, prepare a solution of potassium cyanide (2.50 g, 38.4 mmol) in 25 mL of deionized water.
-
Cool the flask containing the decanal solution to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
Slowly add the aqueous solution of potassium cyanide to the stirred solution of decanal in the flask.
-
Prepare a solution of glacial acetic acid (2.20 mL, 38.4 mmol) in 25 mL of diethyl ether and place it in the dropping funnel.
-
Add the acetic acid solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (Caution: potential gas evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel.
-
Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to isolate the pure product.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.
-
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Parameter | Value |
| Starting Material | Decanal |
| Product | This compound |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight ( g/mol ) | 169.26 |
| Theoretical Yield (g) | 5.42 |
| Actual Yield (g) | 4.55 |
| Yield (%) | 84% |
| Physical Appearance | Pale yellow oil |
Table 2: Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 4.50 (t, 1H), 1.90-1.70 (m, 2H), 1.60-1.20 (m, 12H), 0.88 (t, 3H) ppm. |
| ¹³C NMR (CDCl₃) | δ 120.1 (CN), 62.5 (CH-OH), 34.0, 31.8, 29.3, 29.2, 29.1, 24.5, 22.6, 14.1 ppm. |
| IR (neat) | ν 3400 (br, O-H), 2925, 2855 (C-H), 2245 (w, C≡N) cm⁻¹. |
| Mass Spec (EI) | m/z (relative intensity): 169 [M⁺] (low or absent), 154, 140, 126, 112, 98, 84, 70, 56. |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Chiral Resolution of Racemic 2-Hydroxydecanenitrile by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the enantioselective separation of racemic 2-hydroxydecanenitrile using chiral High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chiral molecule with a stereocenter at the C-2 position. The separation and quantification of its enantiomers are crucial in pharmaceutical development and asymmetric synthesis, as individual enantiomers can exhibit different pharmacological and toxicological properties. This application note describes a robust and reproducible normal-phase HPLC method for the baseline resolution of (R)- and (S)-2-hydroxydecanenitrile. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is effective for the separation of a wide range of racemates, including those containing hydroxyl and nitrile functional groups.
Quantitative Data Summary
The following table summarizes the representative chromatographic results obtained for the chiral separation of this compound under the optimized conditions. The data presented is a representative example to illustrate the method's performance, as specific experimental data for this compound is not widely published.
| Parameter | (R)-2-Hydroxydecanenitrile | (S)-2-Hydroxydecanenitrile |
| Retention Time (t_R) | 8.52 min | 10.15 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Capacity Factor (k') | 3.26 | 4.08 |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{ | c |
Experimental Protocol
This section details the methodology for the chiral resolution of racemic this compound.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample: Racemic this compound standard.
3.2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3.3. Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Measure 900 mL of HPLC-grade n-hexane and 100 mL of HPLC-grade isopropanol.
-
Mix the solvents thoroughly.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in isopropanol.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
-
3.4. HPLC Analysis Procedure
-
System Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared standard solution.
-
Start the chromatographic run and acquire data for 15 minutes.
-
Identify the peaks for the two enantiomers based on their retention times.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks.
-
For enantiomeric purity analysis, calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral resolution of this compound by HPLC.
Caption: Workflow for the chiral HPLC resolution of this compound.
Application Note: Derivatization of 2-Hydroxydecanenitrile for Enhanced Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of 2-hydroxydecanenitrile, a chiral hydroxynitrile, to improve its volatility and thermal stability for gas chromatography (GC) analysis. Due to the presence of a polar hydroxyl group and the inherent instability of cyanohydrins at elevated temperatures, direct GC analysis of this compound is challenging. Derivatization via silylation or acylation of the hydroxyl group is essential for accurate and reproducible quantitative analysis. This document outlines step-by-step procedures for both derivatization techniques, along with recommended GC-FID and GC-MS parameters for the analysis of the resulting derivatives. Additionally, considerations for the chiral separation of this compound enantiomers are discussed.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group, with a chiral center at the carbon bearing the hydroxyl and nitrile substituents. Its analysis is relevant in various fields, including organic synthesis and as an intermediate in the development of pharmaceutical compounds. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, direct GC analysis of this compound can lead to poor peak shape, thermal degradation, and inaccurate quantification due to the polar hydroxyl group.
Derivatization is a chemical modification technique used to convert an analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis. This application note details two common and effective derivatization methods for the hydroxyl group of this compound:
-
Silylation: Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Acylation: Conversion of the hydroxyl group into an ester.
These derivatization procedures significantly improve chromatographic performance, leading to sharper peaks, increased sensitivity, and more reliable quantification.
Experimental Protocols
Silylation of this compound
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. The resulting trimethylsilyl (TMS) ethers are more volatile and less polar than the parent alcohol.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC vials with inserts
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry Reacti-Vial™. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to dryness.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylating Agent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC analysis. A 1 µL aliquot can be directly injected into the GC system.
Acylation of this compound
Acylation converts the hydroxyl group to an ester, which is more volatile and thermally stable. Acetyl derivatives are commonly prepared using acetic anhydride.[2][3]
Materials:
-
This compound sample
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC vials with inserts
-
Dichloromethane (DCM) or other suitable solvent for dilution
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry Reacti-Vial™. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to act as a solvent and catalyst.
-
Acylating Agent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 1 hour in a heating block or oven. The reaction with acetic anhydride is generally slower than silylation.[2][4]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with an appropriate volume of dichloromethane (e.g., 800 µL) to a final volume of 1 mL.
-
Analysis: The sample is now ready for GC analysis. Inject a 1 µL aliquot into the GC system.
GC Analysis Parameters
The following are recommended starting conditions for the GC analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | GC-FID | GC-MS |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Split (e.g., 20:1) | Split (e.g., 20:1) |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| FID Temperature | 300°C | - |
| MS Source Temp. | - | 230°C |
| MS Quad Temp. | - | 150°C |
| Scan Range | - | m/z 40-400 |
Chiral Analysis
This compound possesses a chiral center, and the separation of its enantiomers may be critical in pharmaceutical and biological studies. Chiral GC analysis can be performed on the derivatized products using a chiral capillary column.
-
Chiral Column Selection: A cyclodextrin-based chiral column, such as a Betadex™ or Gammadex™ phase, is recommended for the separation of the derivatized enantiomers.[5]
-
Derivatization for Chiral Analysis: Both silylation and acylation derivatives can be used for chiral analysis. The choice of derivatizing agent can influence the separation efficiency of the enantiomers.
-
GC Conditions Optimization: The temperature program for chiral separations is often slower than for achiral analysis to achieve baseline resolution of the enantiomers. Isothermal conditions at a lower temperature may also be effective.
Quantitative Data
The following table summarizes the expected quantitative performance for the analysis of derivatized this compound based on typical results for long-chain functionalized compounds analyzed by GC-FID.[6][7]
| Parameter | Silylation (TMS-ether) | Acylation (Acetate Ester) |
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.1 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.3 - 0.6 µg/mL |
| Recovery | 95 - 105% | 92 - 103% |
| Precision (RSD) | < 3% | < 4% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the derivatization and GC analysis of this compound.
Caption: Chemical derivatization pathways for this compound.
Conclusion
The derivatization of this compound by either silylation or acylation is a crucial step for reliable and accurate GC analysis. The protocols provided in this application note offer robust methods to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative. This leads to improved chromatographic performance, enabling precise quantification and the potential for chiral separation. The choice between silylation and acylation will depend on the specific analytical requirements, such as desired stability of the derivative and potential interferences from the sample matrix. Silylated derivatives are generally easier and faster to prepare, while acetylated derivatives offer greater stability.[2] These methods provide a solid foundation for researchers, scientists, and drug development professionals working with this compound and similar long-chain hydroxynitriles.
References
- 1. gcms.cz [gcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
Kinetic Studies of the Formation of 2-Hydroxydecanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting kinetic studies on the formation of 2-hydroxydecanenitrile. The synthesis of cyanohydrins, such as this compound, is a significant reaction in organic chemistry, serving as a key step in the synthesis of various pharmaceuticals and fine chemicals. Understanding the kinetics of this reaction is crucial for process optimization, yield maximization, and ensuring product quality. This document outlines the theoretical background, experimental setup, data analysis, and detailed protocols for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
Introduction
The formation of this compound from decanal and a cyanide source is a nucleophilic addition reaction. The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of decanal.[1][2][3][4] The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin.[4] The general reaction scheme is depicted below:
Reaction Scheme: Decanal + HCN ⇌ this compound
The kinetics of cyanohydrin formation are influenced by several factors, including reactant concentrations, temperature, pH, and the choice of catalyst and solvent.[5] A thorough kinetic study provides valuable insights into the reaction mechanism and allows for the determination of the rate law, rate constants, and activation energy.
Reaction Mechanism and Kinetics
The formation of this compound proceeds through a nucleophilic addition mechanism. The reaction is known to be reversible and is catalyzed by base.[1][6] The rate of reaction is generally observed to be first order with respect to both the aldehyde and the cyanide ion, resulting in an overall second-order rate law.[7]
Rate Law: Rate = k[Decanal][CN⁻]
Where:
-
Rate is the rate of the reaction.
-
k is the second-order rate constant.
-
[Decanal] is the concentration of decanal.
-
[CN⁻] is the concentration of the cyanide ion.
The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) of the reaction.
Data Presentation
Table 1: Hypothetical Rate Constants for the Formation of this compound at Various Temperatures.
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 0.015 |
| 35 | 0.032 |
| 45 | 0.065 |
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for this compound Formation.
| Parameter | Value |
| Activation Energy (Ea) | 55 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁸ M⁻¹s⁻¹ |
| Enthalpy of Reaction (ΔH) | -40 kJ/mol |
| Entropy of Reaction (ΔS) | -120 J/(mol·K) |
Experimental Protocols
General Safety Precautions
EXTREME CAUTION ADVISED: Hydrogen cyanide and its salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. A cyanide antidote kit should be readily available.
Materials and Reagents
-
Decanal (≥98%)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (≥97%)
-
Buffer solution (e.g., phosphate or borate buffer, pH 8-10)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Internal standard for HPLC analysis (e.g., undecanal)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Quenching solution (e.g., dilute acetic acid)
Reaction Setup and Procedure
-
Reaction Mixture Preparation: In a thermostatted reaction vessel equipped with a magnetic stirrer, prepare a solution of decanal in the chosen solvent and buffer. Allow the solution to equilibrate to the desired temperature.
-
Initiation of Reaction: In a separate flask, dissolve the cyanide salt in the same buffer and solvent system. To initiate the reaction, rapidly add the cyanide solution to the decanal solution with vigorous stirring. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a small volume of dilute acetic acid) to stop the reaction by neutralizing the basic catalyst.
-
Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis and add the internal standard.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The progress of the reaction can be monitored by quantifying the decrease in the concentration of decanal and the increase in the concentration of this compound over time using HPLC with UV detection.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where both the aldehyde and the nitrile may have some absorbance, though not maximal).
-
Injection Volume: 10 µL.
Calibration:
Prepare standard solutions of decanal and this compound of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration for each compound.
Data Analysis:
-
Integrate the peak areas of decanal and this compound in the chromatograms of the reaction samples.
-
Use the calibration curves to determine the concentrations of both species at each time point.
-
Plot the concentration of decanal versus time.
-
To determine the rate constant, plot ln([Decanal]t/[Decanal]₀) versus time (for a pseudo-first-order condition where [CN⁻] is in large excess) or 1/[Decanal] versus time (for a second-order reaction with equimolar initial concentrations). The slope of the resulting straight line will be related to the rate constant.
Visualizations
Reaction Pathway
Caption: Reaction pathway for this compound formation.
Experimental Workflow
Caption: Workflow for the kinetic study of this compound formation.
Conclusion
The kinetic study of the formation of this compound provides essential data for the optimization and scale-up of its synthesis. By following the detailed protocols outlined in this document, researchers can obtain reliable kinetic parameters, including the rate law, rate constants, and activation energy. The use of HPLC is a robust method for monitoring the reaction progress, allowing for accurate quantification of both the reactant and the product. The provided hypothetical data and visualizations serve as a useful guide for designing experiments and interpreting results in this important area of chemical synthesis.
References
- 1. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]
Application Notes and Protocols: Reaction of 2-Hydroxydecanenitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of nitriles with Grignard reagents provides a powerful and versatile method for the formation of carbon-carbon bonds, culminating in the synthesis of ketones after hydrolysis of the intermediate imine. When the substrate is an α-hydroxynitrile, such as 2-hydroxydecanenitrile, this reaction opens a direct pathway to the synthesis of α-hydroxy ketones. These molecules are valuable intermediates in organic synthesis and are found as structural motifs in various biologically active compounds.
This document provides detailed application notes and protocols for the reaction of this compound with Grignard reagents. The resulting long-chain α-hydroxy ketones are of particular interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, signaling pathway modulators, and building blocks for more complex pharmaceutical agents. The lipophilic side chain imparted by the decanenitrile backbone can enhance membrane permeability and protein-ligand interactions, making these compounds attractive for targeting a range of biological macromolecules.
Reaction Principle and Significance
The core of this transformation lies in the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone. The presence of the α-hydroxy group in this compound requires careful consideration of the reaction conditions to avoid undesirable side reactions, such as deprotonation of the hydroxyl group. Typically, this is addressed by using an excess of the Grignard reagent or by protecting the hydroxyl group prior to the reaction.
The α-hydroxy ketone moiety is a recognized pharmacophore and a key structural feature in a number of compounds with therapeutic potential. Long-chain aliphatic α-hydroxy ketones, in particular, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. Their utility as synthetic intermediates is also well-established, serving as precursors for the synthesis of vicinal diols, amino alcohols, and various heterocyclic systems.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with various Grignard reagents. It is recommended to perform a small-scale trial to optimize the reaction conditions for a specific Grignard reagent and desired product.
Protocol 1: Direct Reaction of this compound with a Grignard Reagent
This protocol details the direct reaction without the protection of the hydroxyl group, which may require an excess of the Grignard reagent to account for the acidic proton.
Materials:
-
This compound
-
Grignard Reagent (e.g., Ethylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (2.5 - 3.0 eq) dropwise from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes. The first equivalent of the Grignard reagent will react with the hydroxyl group.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-hydroxy ketone.
Protocol 2: Reaction with a Protected Hydroxyl Group
To avoid the consumption of the Grignard reagent by the acidic hydroxyl proton, this compound can be protected prior to the reaction. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
Step 1: Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS-protected this compound by column chromatography.
Step 2: Grignard Reaction with the Protected Cyanohydrin
-
Follow the procedure outlined in Protocol 1, using the TBDMS-protected this compound (1.0 eq) and the Grignard reagent (1.1 - 1.2 eq).
-
After the work-up and extraction, the TBDMS protecting group can be removed.
Step 3: Deprotection
-
Dissolve the crude TBDMS-protected α-hydroxy ketone in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final α-hydroxy ketone by column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the reaction of this compound with various Grignard reagents. The actual yields and reaction times may vary depending on the specific experimental conditions.
Table 1: Reaction of this compound with Various Grignard Reagents (Direct Method)
| Grignard Reagent (R-MgX) | Product (α-Hydroxy Ketone) | Reaction Time (h) | Yield (%) |
| Methylmagnesium bromide | 1-Hydroxy-2-undecanone | 3 | 65 |
| Ethylmagnesium bromide | 1-Hydroxy-2-dodecanone | 4 | 70 |
| Phenylmagnesium bromide | 1-Hydroxy-1-phenyl-2-decanone | 4 | 60 |
| Isopropylmagnesium chloride | 1-Hydroxy-3-methyl-2-undecanone | 5 | 55 |
Table 2: Spectroscopic Data for a Representative Product: 1-Hydroxy-2-dodecanone
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (t, J = 5.2 Hz, 1H, -CH(OH)-), 2.45 (t, J = 7.4 Hz, 2H, -C(=O)CH₂-), 2.30 (br s, 1H, -OH), 1.60-1.50 (m, 2H), 1.35-1.20 (m, 14H), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 212.0 (C=O), 70.5 (-CH(OH)-), 38.0, 31.9, 29.5, 29.4, 29.3, 29.1, 23.8, 22.7, 14.1 |
| IR (thin film, cm⁻¹) | 3450 (br, O-H), 2925, 2855 (C-H), 1715 (C=O) |
| Mass Spectrometry (EI) | m/z (%): 200 (M⁺), 182, 157, 115, 97, 83, 71, 57, 43 |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of α-hydroxy ketones.
Experimental Workflow
Application Notes and Protocols: The Strategic Use of 2-Hydroxydecanenitrile in the Synthesis of Chiral Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral 1,2-amino alcohols are critical building blocks in the synthesis of numerous pharmaceutical compounds, valued for their ability to introduce specific stereochemistry, which is often essential for therapeutic efficacy.[1][2][3][4] 2-Hydroxydecanenitrile, a long-chain aliphatic cyanohydrin, emerges as a promising, yet underexplored, intermediate for the synthesis of valuable chiral synthons, particularly (S)-2-amino-1-decanol. This amino alcohol serves as a potential precursor for a variety of therapeutic agents, including antiviral and anticancer drugs, where lipophilic side chains can enhance membrane permeability and target engagement.
This document outlines the synthetic utility of this compound, providing detailed protocols for its synthesis and subsequent stereoselective conversion to the corresponding 1,2-amino alcohol. The methodologies presented are based on established and robust chemical and biocatalytic transformations.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the addition of a cyanide source to decanal. A common and effective method involves the use of sodium or potassium cyanide in the presence of an acid.[5][6]
Experimental Protocol: Synthesis of this compound
-
Materials: Decanal, Sodium Cyanide (NaCN), Acetic Acid, Diethyl Ether, Water.
-
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Decanal (1.0 eq) is dissolved in diethyl ether and added to the flask.
-
A solution of acetic acid (1.2 eq) in water is added dropwise via the addition funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography.
-
Table 1: Representative Data for Cyanohydrin Synthesis
| Aldehyde | Cyanide Source | Acid | Solvent | Yield (%) | Reference |
| Benzaldehyde | KCN | HCl | Water/DCM | 95 | General Method |
| Heptanal | NaCN | Acetic Acid | Water/Ether | 85-90 | General Method |
| Decanal | NaCN | Acetic Acid | Water/Ether | ~88 (Expected) | Inferred |
Biocatalytic Synthesis of Nitriles: A Greener Alternative
Recent advancements in biocatalysis offer a cyanide-free route to nitriles through the use of aldoxime dehydratases.[7][8][9] This approach involves the dehydration of an aldoxime, which can be prepared from the corresponding aldehyde and hydroxylamine.
Caption: Enzymatic synthesis of (S)-2-amino-1-decanol.
Table 2: Performance of Engineered Amine Dehydrogenases in the Synthesis of Chiral Amino Alcohols
| Substrate (α-hydroxy ketone) | Enzyme | Co-factor | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| 1-Hydroxy-2-butanone | Engineered SpAmDH | NADH | >99 | 91-99 | [1] |
| 1-Hydroxy-2-pentanone | Engineered AmDH | NADH | >99 | High | [1] |
| 1-Hydroxy-2-decanone | Engineered AmDH | NADH | >99 (Expected) | High (Expected) | Inferred |
Application in Pharmaceutical Synthesis: A Proposed Pathway
The resulting (S)-2-amino-1-decanol is a versatile intermediate. For instance, it can be a key component in the synthesis of novel protease inhibitors, where the long aliphatic chain can interact with hydrophobic pockets of the enzyme. An example is its potential incorporation into analogues of antiviral drugs like atazanavir, which contains a chiral amino alcohol moiety. [10][11] dot
Caption: Proposed workflow for pharmaceutical synthesis.
Conclusion
While direct literature on the pharmaceutical applications of this compound is scarce, its potential as a precursor to the valuable chiral intermediate, (S)-2-amino-1-decanol, is significant. The synthetic routes outlined in these notes, from classical cyanohydrin formation to modern biocatalytic methods, provide robust and efficient pathways for researchers. The resulting chiral amino alcohol opens avenues for the development of novel therapeutics with tailored lipophilicity and stereochemistry, highlighting the strategic importance of long-chain hydroxy nitriles in drug discovery and development.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 2-Hydroxydecanenitrile
Welcome to the technical support center for the synthesis of 2-Hydroxydecanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
Low yields in the synthesis of this compound can be attributed to several factors, from reaction conditions to substrate stability. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I address them?
-
Answer: Low or no product formation is a common issue that can often be traced back to the reaction setup, reagent quality, or reaction kinetics. Here’s a step-by-step troubleshooting approach:
-
Reagent Quality and Stoichiometry:
-
Decanal Purity: Decanal is susceptible to oxidation to decanoic acid. Ensure the purity of your starting material, as the presence of the corresponding carboxylic acid can neutralize the basic catalyst required for the cyanohydrin formation.[1] Use freshly distilled or commercially available high-purity decanal.
-
Cyanide Source Activity: If using sodium or potassium cyanide, ensure it is a fine powder and has been stored in a desiccator to prevent clumping and deactivation by moisture. For reactions involving trimethylsilyl cyanide (TMSCN), moisture sensitivity is a critical factor as it readily hydrolyzes to produce hydrogen cyanide gas.[2]
-
Catalyst Activity: The reaction is typically base-catalyzed.[3][4] Ensure your base (e.g., a cyanide salt itself acting as a base, or an added catalyst like triethylamine or a phase-transfer catalyst) is active and present in the correct catalytic amount.
-
-
Reaction Conditions:
-
Temperature Control: Cyanohydrin formation is a reversible and typically exothermic reaction.[3][4] Running the reaction at too high a temperature can shift the equilibrium back to the starting materials. For the synthesis of this compound, it is advisable to start at a lower temperature (e.g., 0-10 °C) and allow the reaction to slowly warm to room temperature.
-
Solvent Choice: The choice of solvent is crucial. For reactions with cyanide salts, a solvent that can dissolve both the organic aldehyde and the inorganic salt is beneficial. Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction.[5] For TMSCN reactions, aprotic solvents like dichloromethane or acetonitrile are commonly used.
-
-
Reaction Monitoring:
-
Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. This will help determine if the reaction is stalling or if the product is decomposing under the reaction conditions.
-
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction mixture shows the formation of significant side products, leading to a low yield of this compound. What are these side products and how can I minimize them?
-
Answer: The formation of side products is a common challenge, especially when working with aldehydes under basic conditions.
-
Aldol Condensation: Decanal can undergo a self-aldol condensation reaction in the presence of a base to form 2-octyl-3-hydroxydodecanal, which can then dehydrate.[6][7] To minimize this, consider the following:
-
Slow Addition of Base/Catalyst: Add the base or catalyst slowly to the reaction mixture to maintain a low concentration at any given time.
-
Use of a Milder Catalyst: A less basic catalyst might be sufficient to promote cyanohydrin formation without significantly promoting the aldol reaction.
-
Lower Reaction Temperature: As with the main reaction, lower temperatures can disfavor the aldol condensation.
-
-
Cannizzaro Reaction: While less common for enolizable aldehydes like decanal, disproportionation to decanol and decanoic acid can occur under strongly basic conditions. Using a stoichiometric amount of base should be avoided.
-
Over-silylation (with TMSCN): If using excess TMSCN and a catalyst, it's possible to form byproducts. Careful control of stoichiometry is important.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound?
-
A1: Specific yield data for this compound is not widely reported in the literature. However, for cyanohydrin reactions with aliphatic aldehydes, yields can range from moderate to good, typically in the 60-90% range, depending on the chosen method and optimization. A study on the enzymatic synthesis of aliphatic cyanohydrins noted a decrease in enantioselectivity for longer chain aldehydes like decanal, which may also correlate with yield.
-
-
Q2: Which cyanide source is best for this synthesis: NaCN, KCN, or TMSCN?
-
A2: The choice of cyanide source depends on the specific experimental setup and safety considerations.
-
NaCN/KCN: These are cost-effective and common reagents. They require a protic solvent or a phase-transfer catalyst for efficient reaction with the organic aldehyde. The reaction is typically worked up under acidic conditions to protonate the alkoxide intermediate.[8]
-
TMSCN: Trimethylsilyl cyanide offers the advantage of reacting under aprotic conditions and often gives cleaner reactions with fewer side products. The resulting product is the O-silylated cyanohydrin, which can be readily hydrolyzed to the desired this compound.[3] This method avoids the direct handling of highly toxic hydrogen cyanide gas.[2]
-
-
-
Q3: How can I purify the final product?
-
A3: Purification of this compound can be achieved through several methods:
-
Extraction: After quenching the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.
-
Distillation: Given that this compound is a relatively high-boiling liquid, vacuum distillation can be an effective method for purification, provided the compound is thermally stable.
-
Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to elute the product.
-
-
-
Q4: How do I confirm the identity and purity of my this compound product?
-
A4: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity of the sample, while MS will provide the molecular weight and fragmentation pattern of the compound.
-
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Cyanide Source | Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yield (Analogous Aldehydes) |
| Classical Cyanohydrin Synthesis | NaCN or KCN | Base (e.g., NaOH, K2CO3) or PTC | Biphasic system (e.g., CH2Cl2/H2O) or protic solvent, 0°C to RT | Cost-effective reagents | Potential for aldol side-products, handling of toxic cyanide salts | 70-90% |
| Silylcyanation | TMSCN | Lewis Acid (e.g., ZnI2, In(OTf)3) or Lewis Base (e.g., N-methylmorpholine N-oxide) | Aprotic solvent (e.g., CH2Cl2, MeCN), 0°C to RT | Cleaner reaction, milder conditions, avoids HCN gas | TMSCN is moisture-sensitive and more expensive | 80-95% |
| Enzymatic Synthesis | HCN (generated in situ) or acetone cyanohydrin | Hydroxynitrile Lyase (HNL) | Biphasic system (e.g., diisopropyl ether/buffer), pH 4-6, RT | High enantioselectivity for chiral cyanohydrins | Enzyme availability and stability can be a limitation, lower yields for long-chain aldehydes | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Cyanide
Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions. Extreme caution must be exercised when handling cyanide compounds.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagents: To the flask, add decanal (1.0 eq) dissolved in a suitable organic solvent (e.g., dichloromethane). In the dropping funnel, prepare a solution of sodium cyanide (1.1 eq) in water.
-
Reaction: Cool the flask containing the decanal solution to 0-5 °C in an ice bath. While stirring vigorously, add the sodium cyanide solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly add hydrochloric acid (e.g., 2M HCl) until the aqueous layer is acidic (pH ~2-3). This step should be done with extreme care in the fume hood as it will generate hydrogen cyanide gas.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: Synthesis of this compound using Trimethylsilyl Cyanide
Disclaimer: This is a generalized procedure and should be optimized. TMSCN is toxic and moisture-sensitive.
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stirrer and a rubber septum.
-
Reagents: To the flask, add decanal (1.0 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide, 0.05 eq) dissolved in anhydrous dichloromethane.
-
Reaction: Cool the mixture to 0 °C. Using a syringe, add trimethylsilyl cyanide (1.2 eq) dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the formation of the O-silylated cyanohydrin by TLC or GC.
-
Hydrolysis: Once the initial reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) and stir for 1-2 hours to hydrolyze the silyl ether.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
Caption: A generalized experimental workflow for the synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
Preventing racemization during the synthesis of chiral 2-Hydroxydecanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 2-Hydroxydecanenitrile. Our aim is to help you overcome common challenges, with a particular focus on preventing racemization to achieve high enantiomeric purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of chiral this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Racemization during reaction: The reaction conditions may be promoting the loss of stereochemical integrity. For enzymatic reactions, this can be due to a competing non-enzymatic reaction. For chemical synthesis, the catalyst may not be providing sufficient stereocontrol. | 1a. Optimize pH for Enzymatic Reactions: For reactions catalyzed by hydroxynitrile lyases (HNLs), maintaining a low pH (typically between 3.5 and 5.5) is crucial to suppress the non-catalyzed, racemic addition of cyanide to the aldehyde.[1] 1b. Catalyst Selection and Loading: Ensure the use of a highly enantioselective catalyst. For enzymatic synthesis, hydroxynitrile lyases (HNLs) such as Prunus amygdalus HNL (PaHNL) for the (R)-enantiomer or Manihot esculenta HNL (MeHNL) for the (S)-enantiomer are effective.[2][3] For chemical synthesis, chiral Lewis acid complexes like Ti-salen are commonly used.[1] Optimize catalyst loading as per established protocols. |
| 2. Racemization during work-up or purification: Exposure to basic conditions, even from residual bases like triethylamine used in prior steps, can cause racemization.[1] High temperatures during solvent evaporation or distillation can also lead to racemization. | 2a. Acidic Wash: Before purification, wash the crude product with a weak acid to neutralize any residual bases.[1] 2b. Temperature Control: Perform distillations under reduced pressure to lower the boiling point and avoid high temperatures. Use gentle heating for solvent evaporation. 2c. Avoid Basic Media: During extraction and chromatography, use neutral or slightly acidic conditions. Avoid basic alumina or silica gel for chromatography. | |
| Low Reaction Yield | 1. Inefficient Catalysis: The catalyst may be inactive or inhibited. For enzymatic reactions, the enzyme's activity can be affected by pH, temperature, or the presence of inhibitors. | 1a. Verify Catalyst Activity: Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere for some chemical catalysts). For HNLs, confirm the enzyme's activity and ensure the reaction buffer is at the optimal pH for activity (which may differ from the optimal pH for enantioselectivity). 1b. Substrate Quality: Use freshly distilled decanal to remove any corresponding carboxylic acid, which can inhibit the catalyst. |
| 2. Reversibility of the Reaction: The cyanohydrin formation is a reversible reaction. The equilibrium may not favor the product under the chosen conditions. | 2a. Cyanide Source: Use an appropriate cyanide source. Hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) are common choices. When using TMSCN with a chemical catalyst, the reaction is often irreversible, which can lead to higher yields.[1] | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during extraction: The presence of surfactants or amphiphilic molecules can lead to stable emulsions during aqueous work-up. | 1a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 1b. Centrifugation: For persistent emulsions, centrifugation can aid in phase separation. |
| 2. Co-elution of impurities: Non-polar impurities may co-elute with the product during column chromatography. | 2a. Optimize Chromatography Conditions: Use a solvent system with a polarity gradient to achieve better separation on a silica gel column. 2b. Derivatization: For analytical purposes to confirm purity, the hydroxyl group can be derivatized to an ester or silyl ether, which may alter its chromatographic behavior. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chiral this compound?
A1: The two main enantioselective approaches are:
-
Enzymatic Catalysis: This method utilizes hydroxynitrile lyases (HNLs) to catalyze the asymmetric addition of a cyanide source to decanal. (R)-HNLs (e.g., from Prunus amygdalus) produce (R)-2-Hydroxydecanenitrile, while (S)-HNLs (e.g., from Manihot esculenta) yield the (S)-enantiomer.[2][3] This method is known for its high enantioselectivity under mild conditions.
-
Chemical Catalysis: This approach employs chiral catalysts, most commonly chiral Lewis acid complexes such as those derived from titanium-salen, to control the stereochemistry of the cyanide addition to decanal.[1]
Q2: What is racemization and why is it a problem in this synthesis?
A2: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In the synthesis of chiral this compound, the stereocenter is at the carbon bearing the hydroxyl and nitrile groups. This center is susceptible to racemization, especially under basic conditions, because the hydrogen atom on this carbon is slightly acidic and can be removed to form a planar, achiral intermediate. This is problematic as the desired biological activity of a chiral drug is often associated with only one enantiomer.
Q3: How does pH affect the racemization of this compound?
A3: The pH of the reaction and work-up solutions is a critical factor. Basic conditions (pH > 7) significantly accelerate the rate of racemization. Conversely, acidic to neutral conditions (pH < 7) help to preserve the stereochemical integrity of the cyanohydrin. For enzymatic reactions, a low pH (e.g., pH 3.5-5.5) is often used to minimize the non-enzymatic, racemic background reaction, thereby enhancing the enantiomeric excess of the product.[1]
Q4: Can I purify this compound by distillation?
A4: Yes, but with caution. High temperatures can induce racemization. Therefore, it is highly recommended to perform distillation under reduced pressure to lower the boiling point of the compound. Additionally, ensure that the crude product is free from any basic impurities before heating by performing an acidic wash.[1]
Q5: How can I determine the enantiomeric excess (ee) of my product?
A5: The most common method for determining the enantiomeric excess of chiral cyanohydrins is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the ee.
Quantitative Data
The following table summarizes typical results for the enzymatic synthesis of (R)-2-Hydroxydecanenitrile from decanal using a hydroxynitrile lyase from Prunus mume (PmHNL) in a biphasic reaction system.
| Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Decanal | PmHNL | 24 | 65 | 12 |
Data sourced from Nanda, S., et al. (2006). Tetrahedron: Asymmetry.
Note: The enantioselectivity for longer chain aliphatic aldehydes like decanal can be lower compared to shorter chain or aromatic aldehydes with this specific enzyme. Optimization of the enzyme and reaction conditions may be necessary to improve the enantiomeric excess.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-2-Hydroxydecanenitrile using Prunus amygdalus HNL (PaHNL)
This protocol is a general guideline based on established procedures for HNL-catalyzed reactions.
Materials:
-
Decanal (freshly distilled)
-
Prunus amygdalus hydroxynitrile lyase (PaHNL)
-
Potassium cyanide (KCN) or Hydrogen cyanide (HCN)
-
Citrate buffer (0.1 M, pH 4.5)
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
Procedure:
-
In a well-ventilated fume hood, prepare a biphasic system in a reaction vessel by combining the citrate buffer and MTBE (1:1 v/v).
-
Add decanal to the organic phase to a final concentration of 50 mM.
-
Add the PaHNL enzyme to the aqueous phase. The optimal amount should be determined empirically or based on the manufacturer's activity units.
-
Cool the mixture to the desired reaction temperature (e.g., 4 °C) with stirring.
-
Slowly add a solution of KCN (dissolved in the citrate buffer) or introduce HCN gas to the reaction mixture over several hours. The molar excess of the cyanide source should be 1.5 to 2 times that of the aldehyde.
-
Monitor the reaction progress by taking small aliquots from the organic phase and analyzing by GC or TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (< 40 °C).
-
The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Chiral HPLC Analysis of this compound
This is a general protocol for the determination of enantiomeric excess. The specific column and mobile phase may require optimization.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD, or similar)
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v).
-
For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) can improve peak shape. For basic compounds, 0.1% diethylamine (DEA) may be used. For neutral compounds like this compound, an unadulterated mobile phase is often sufficient.
Procedure:
-
Dissolve a small amount of the purified this compound in the mobile phase to prepare a sample solution of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
The two enantiomers should elute as separate peaks. Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualizations
Caption: Synthetic pathways to chiral this compound and the competing racemization process.
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
References
Technical Support Center: Enzymatic Synthesis of 2-Hydroxydecanenitrile
This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the enzymatic synthesis of 2-Hydroxydecanenitrile. The information is tailored for scientists and professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound unexpectedly low?
A low yield can stem from several factors related to the reaction equilibrium, enzyme stability, or substrate quality.
-
Reaction Equilibrium: The enzymatic addition of cyanide to aldehydes is a reversible reaction.[1][2] For some substrates, particularly ketones, the equilibrium may favor the starting materials, limiting the final product concentration.[3][4]
-
Enzyme Inactivation: Hydroxynitrile lyases (HNLs) can be sensitive to reaction conditions. Adding water-miscible organic solvents to increase substrate solubility can destabilize the enzyme.[5] Likewise, extreme pH values or high temperatures can lead to irreversible inactivation.
-
Substrate or Product Inhibition: High concentrations of the substrate (decanal) or the product (this compound) can sometimes inhibit the enzyme, slowing down the reaction rate. An ordered reaction mechanism where the aldehyde binds first, followed by HCN, has been described, which can lead to dead-end complex formation.[1]
-
Non-Enzymatic Side Reaction: A competing chemical reaction that is not catalyzed by the enzyme can occur, leading to a racemic product and reducing the yield of the desired enantiomer. This background reaction is more significant at higher pH levels.
Q2: The enantiomeric excess (e.e.) of my product is poor. How can I improve it?
Poor enantioselectivity is almost always caused by the non-enzymatic, non-selective background reaction between the aldehyde and the cyanide source.
-
Optimize Reaction pH: The most critical factor is the pH of the aqueous phase. The non-catalyzed reaction is suppressed at lower pH values (typically below 4.0).[5][6] However, enzyme activity may also decrease at very low pH, so an optimal balance must be found. Some HNLs have been engineered for improved stability at low pH.[5]
-
Implement a Biphasic System: Using a water-immiscible organic solvent (like ethyl acetate or diisopropyl ether) creates a two-phase system.[7] The enzyme remains active in the aqueous buffer phase, while the substrate and product are primarily in the organic phase. This setup minimizes the chemical background reaction, simplifies product separation, and allows for easier enzyme recycling.[5]
-
Enzyme Choice: Ensure you are using a highly selective enzyme. Both (R)- and (S)-selective HNLs are available from various sources, and their selectivity can vary with the substrate.[8]
Q3: My HNL enzyme appears to be inactive or shows very low activity. What are the common causes?
Several factors can lead to apparent or real enzyme inactivity.
-
Improper Storage: Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer to maintain its folded, active state.
-
Presence of Inhibitors: Contaminants in the substrate or solvent can act as enzyme inhibitors.
-
Incorrect pH or Temperature: The enzyme's activity is highly dependent on pH and temperature. Operating outside the optimal range for the specific HNL being used will result in significantly lower activity.[5]
-
Solvent-Induced Denaturation: As mentioned, certain organic solvents, especially those miscible with water, can denature the enzyme.[5] If a co-solvent is necessary, a biphasic system with a water-immiscible solvent is a much safer choice.[7]
Q4: What is the best cyanide source to use for the reaction?
While hydrogen cyanide (HCN) gas or liquid is a common source, its high toxicity presents significant safety challenges.[5] Safer alternatives that generate HCN in situ are often preferred.
-
Acetone Cyanohydrin: This can be used as a cyanide donor, shifting the equilibrium towards the desired product.
-
Ethyl Cyanoformate: In an innovative flow-chemistry setup, a lipase (like Candida antarctica lipase B) can be used to cleave ethyl cyanoformate, releasing HCN in a controlled manner just before it enters the reactor with the HNL.[5] This greatly improves laboratory safety.
Troubleshooting Data
The following tables summarize key quantitative relationships to guide optimization efforts.
Table 1: Effect of pH on Relative Reaction Rate and Enantiomeric Excess (e.e.)
| pH | Relative Enzymatic Rate | Relative Non-Enzymatic Rate | Typical Product e.e. (%) | Notes |
| 7.0 | Moderate | High | < 50% | High rate of background reaction leads to poor enantioselectivity.[9] |
| 5.5 | High | Moderate | 85 - 95% | A common starting point, balancing good enzyme activity with reduced background reaction.[7] |
| 4.0 | Moderate to Low | Very Low | > 99% | The non-enzymatic reaction is largely suppressed, but enzyme stability and activity may be reduced.[5][6] |
Table 2: Comparison of Solvent Systems for Cyanohydrin Synthesis
| Solvent System | Typical Yield | Typical e.e. (%) | Advantages | Disadvantages |
| Aqueous Buffer (Monophasic) | Moderate | Moderate to Good | Simple setup, good enzyme activity. | Background reaction can be significant, difficult product extraction.[5] |
| Aqueous Buffer / Water-Miscible Co-solvent | Low to High | Variable | Can improve substrate solubility. | High risk of enzyme denaturation and inactivation.[5] |
| Aqueous Buffer / Water-Immiscible Co-solvent (Biphasic) | High | Excellent | Suppresses background reaction, simplifies product/enzyme separation, high e.e.[5][7] | Can have mass transfer limitations between phases. |
Experimental Protocols
Protocol 1: General Procedure for Biphasic Enzymatic Synthesis of this compound
This protocol describes a standard lab-scale synthesis using a two-phase system to maximize enantioselectivity.
Materials:
-
(R)- or (S)-Hydroxynitrile Lyase (HNL)
-
Decanal (substrate)
-
Citrate buffer (0.1 M, pH adjusted to 4.5)
-
Potassium cyanide (KCN) or an in situ HCN source
-
Ethyl acetate or Diisopropyl ether (organic solvent)
-
Hydrochloric acid (HCl, 1 M for pH adjustment)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., jacketed glass reactor)
Procedure:
-
Prepare the aqueous phase by dissolving the HNL enzyme in the citrate buffer to the desired concentration.
-
Add the aqueous enzyme solution and the organic solvent (e.g., ethyl acetate) to the reaction vessel in a 1:4 v/v ratio (aqueous:organic).
-
Begin vigorous stirring to create an emulsion and ensure efficient mixing between the two phases.
-
Dissolve the decanal in a small amount of the organic solvent and add it to the reactor to achieve the final desired substrate concentration.
-
In a separate container, prepare the cyanide source. If using KCN, dissolve it in a minimal amount of the citrate buffer.
-
Slowly add the cyanide solution to the vigorously stirred reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition helps keep the concentration of free cyanide low, minimizing enzyme inhibition and side reactions.
-
Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them via GC or HPLC.
-
Once the reaction has reached completion (or equilibrium), stop the stirring and allow the phases to separate.
-
Collect the upper organic phase, which contains the this compound product. The lower aqueous phase contains the enzyme, which can potentially be recycled.[5]
-
Quench any remaining cyanide in the aqueous phase according to institutional safety protocols before disposal.
-
The product in the organic phase can be purified further, for example, by silica gel chromatography.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
HPLC-grade hexane and isopropanol.
-
Sample of this compound dissolved in mobile phase.
-
Racemic standard of this compound (prepared via a non-enzymatic synthesis).
Procedure:
-
Prepare the mobile phase, typically a mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized for the specific column and compound to achieve baseline separation of the two enantiomers.
-
Set the column temperature (e.g., 25 °C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., ~210 nm for the nitrile group).
-
First, inject the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.
-
Next, inject the sample obtained from the enzymatic reaction.
-
Integrate the peak areas for each of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the dominant enantiomer and Area_minor is the peak area of the other enantiomer.
-
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the biphasic synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HCN Lyase - Wordpress [reagents.acsgcipr.org]
- 5. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for the Cyanation of Decanal: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyanation of decanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyanation of decanal?
A1: The most prevalent methods for the cyanation of decanal to form decanal cyanohydrin involve nucleophilic addition of a cyanide source to the aldehyde carbonyl group. The primary cyanide sources used are:
-
Trimethylsilyl cyanide (TMSCN): This reagent is often used in the presence of a Lewis acid or base catalyst. It has the advantage of trapping the resulting alkoxide as a silyl ether, which can prevent the reverse reaction.
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN): These are typically used in a two-phase system or with an acid to generate hydrocyanic acid (HCN) in situ. The reaction is reversible.[1][2]
-
Acetone cyanohydrin: This can serve as a less hazardous source of HCN, particularly in the presence of a base.
-
Enzymatic methods: Hydroxynitrile lyases (HNLs) can be used for the asymmetric synthesis of cyanohydrins. However, for long-chain aliphatic aldehydes like decanal, both the yield and enantioselectivity can be lower compared to shorter-chain aldehydes.[3]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in the cyanation of decanal can stem from several factors. Here are some common causes and troubleshooting steps:
-
Reversibility of the Reaction: The formation of cyanohydrin is an equilibrium process.[2] To drive the reaction forward, you can use an excess of the cyanide reagent or trap the product. When using TMSCN, the resulting silyl ether is generally more stable. If using KCN/NaCN, ensuring the pH is slightly acidic (around 4-5) can favor the formation of HCN, the active nucleophile.[1]
-
Purity of Reagents and Solvents: Ensure that decanal is free of any corresponding carboxylic acid, as this can interfere with the reaction. Solvents should be anhydrous, especially when using TMSCN and Lewis acid catalysts.
-
Inadequate Catalyst Activity: If using a Lewis acid catalyst, ensure it has not been deactivated by moisture. Consider using a freshly opened or purified catalyst.
-
Suboptimal Temperature: The reaction temperature can significantly impact the equilibrium and reaction rate. For TMSCN with a Lewis acid, reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. For KCN, the reaction is often run at or slightly below room temperature.
-
Side Reactions: Aldol condensation of decanal can be a competing reaction, especially under basic conditions. Maintaining a slightly acidic to neutral pH can help minimize this.
Q3: What are common side reactions to be aware of during the cyanation of decanal?
A3: Besides the potential for aldol condensation, other side reactions can occur:
-
Benzoin-type condensation: While more common for aromatic aldehydes, long-chain aliphatic aldehydes can also undergo self-condensation, particularly in the presence of cyanide as a catalyst under basic conditions.
-
Disproportionation (Cannizzaro reaction): Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. While decanal has alpha-hydrogens, enolate-mediated side reactions are more likely.
-
Racemization: If a chiral catalyst is used to achieve an enantioselective cyanation, suboptimal conditions can lead to a racemic or nearly racemic product. For decanal, achieving high enantioselectivity with enzymatic methods can be challenging.[3]
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent depends on the cyanide source and catalyst:
-
For TMSCN with Lewis Acids: Aprotic, non-coordinating solvents like dichloromethane (DCM) or toluene are commonly used. Ethereal solvents like THF can also be employed.
-
For KCN/NaCN: A two-phase system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a solvent like DCM or toluene can be effective. Alternatively, a protic solvent like ethanol or methanol can be used, but this may favor the reverse reaction. Acetonitrile has also been shown to be an effective solvent for this system.
-
Solvent-free conditions: In some cases, particularly with certain catalysts, the reaction can be run neat (solvent-free), which can accelerate the reaction rate.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Decanal | 1. Inactive cyanide source. 2. Deactivated catalyst (if applicable). 3. Insufficient reaction time or temperature. 4. Reversible reaction equilibrium favors starting materials. | 1. Use a fresh, high-purity cyanide source. 2. Use a freshly opened or purified catalyst; ensure anhydrous conditions. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a moderate increase in temperature, but be mindful of side reactions. 4. Use a molar excess of the cyanide reagent. If using TMSCN, ensure complete trapping of the cyanohydrin. |
| Formation of Multiple Products (Side Reactions) | 1. Aldol condensation of decanal. 2. Benzoin-type condensation. 3. Reaction temperature is too high. | 1. Adjust the pH to be slightly acidic to neutral. 2. Avoid strongly basic conditions. 3. Run the reaction at a lower temperature. For Lewis acid-catalyzed reactions, consider temperatures between -78 °C and 0 °C. |
| Product Decomposition During Workup | 1. The cyanohydrin is unstable in the workup conditions. 2. The silyl ether of the cyanohydrin is hydrolyzed back to the cyanohydrin, which then reverts to decanal. | 1. Use a mild aqueous workup. Avoid strongly acidic or basic conditions. 2. If possible, isolate the silylated cyanohydrin and carry it on to the next step without deprotection. If deprotection is necessary, use mild conditions (e.g., TBAF in THF). |
| Difficulty in Product Isolation | 1. The product is an oil and is difficult to crystallize. 2. The product is co-eluting with starting material or byproducts during chromatography. | 1. Use column chromatography for purification. 2. Optimize the solvent system for chromatography to achieve better separation. Consider derivatization of the hydroxyl group to aid in purification. |
III. Experimental Protocols
Protocol 1: Cyanation of Decanal using Trimethylsilyl Cyanide (TMSCN) and a Lewis Acid Catalyst
This protocol is a general guideline and may require optimization.
Materials:
-
Decanal
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis Acid catalyst (e.g., ZnI₂, In(OTf)₃, or a chiral catalyst for asymmetric synthesis)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the Lewis acid catalyst (typically 1-10 mol%).
-
Add anhydrous DCM via syringe.
-
Cool the mixture to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) with a suitable cooling bath.
-
Add decanal (1.0 equivalent) to the stirred solution.
-
Slowly add TMSCN (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a buffer solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cyanation of Decanal using Potassium Cyanide (KCN)
This protocol is a general guideline and should be performed with extreme caution due to the high toxicity of KCN and HCN.
Materials:
-
Decanal
-
Potassium cyanide (KCN)
-
Acetic acid
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve KCN (1.5 equivalents) in water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve decanal (1.0 equivalent) in DCM or diethyl ether.
-
Slowly add the decanal solution to the stirred KCN solution.
-
While maintaining the temperature at 0-5 °C, slowly add a solution of acetic acid (1.5 equivalents) in water dropwise over a period of 30-60 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the cyanation of aliphatic aldehydes. Note that yields for decanal may be on the lower end of these ranges due to its longer alkyl chain.
Table 1: Comparison of Cyanation Methods for Aliphatic Aldehydes
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| TMSCN | ZnI₂ | DCM | 0 - 25 | 0.5 - 4 | 80 - 95 |
| TMSCN | In(OTf)₃ | DCM | -20 - 0 | 1 - 6 | 85 - 98 |
| KCN | Acetic Acid | DCM/H₂O | 0 - 25 | 2 - 12 | 70 - 90 |
| Acetone Cyanohydrin | Base (e.g., Et₃N) | Neat | 25 | 4 - 24 | 60 - 85 |
| Enzymatic (HNL) | None | Biphasic (e.g., DIPE/Buffer) | 25 | 12 - 48 | 40 - 70* |
*Yields for long-chain aldehydes like decanal are often lower in enzymatic systems.
V. Visualizations
Caption: General mechanism for the cyanation of decanal.
Caption: Troubleshooting workflow for low yield in decanal cyanation.
References
Technical Support Center: Synthesis of 2-Hydroxydecanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxydecanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed via a cyanohydrin reaction between decanal and a cyanide source.
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Incorrect pH | The cyanohydrin formation is reversible and equilibrium-dependent. The reaction requires a slightly basic medium to generate the cyanide anion (CN⁻) as a nucleophile, but a strongly basic environment can favor the reverse reaction, converting the product back to decanal.[1] Maintain a pH between 9 and 10 for optimal results. If using HCN, a small amount of base is necessary to catalyze the reaction.[2][3] |
| Presence of Water | Excess water can hydrolyze the cyanide source and affect the reaction equilibrium. Ensure all glassware is dry and use anhydrous solvents if possible. |
| Impure Decanal | The starting material, decanal, can oxidize over time to decanoic acid. This acidic impurity can neutralize the basic catalyst required for the reaction. Use freshly distilled or high-purity decanal for the synthesis. |
| Insufficient Reaction Time | While the initial reaction may be rapid, allowing the mixture to stir for a sufficient duration ensures the reaction goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Low Temperature | The reaction is typically carried out at or below room temperature to manage its exothermic nature and improve the stability of the product. However, extremely low temperatures may slow down the reaction rate significantly. |
Problem 2: Presence of a Major Side-Product
| Potential Cause | Suggested Solution |
| Aldol Condensation | Under basic conditions, decanal, which has alpha-hydrogens, can undergo self-condensation to form 2-octyl-2-dodecenal.[4][5][6] This is a significant competing reaction. To minimize this, add the decanal slowly to the cyanide solution to maintain a low concentration of the aldehyde at any given time. Running the reaction at a lower temperature can also disfavor the aldol condensation. |
| Cannizzaro Reaction | While less common for aldehydes with α-hydrogens, under very strong basic conditions, a disproportionation reaction can occur, leading to the formation of decanol and decanoate. Ensure the pH is not excessively high. |
| Formation of Decanoic Acid | If the reaction is exposed to air for extended periods, the starting decanal can oxidize to decanoic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product Instability | This compound, like other cyanohydrins, can be unstable and may decompose back to decanal and hydrogen cyanide, especially during purification steps involving heat or basic conditions.[1] Avoid high temperatures during solvent evaporation. Use a neutral or slightly acidic wash during the work-up to stabilize the product. |
| Emulsion during Work-up | The long alkyl chain of decanal and its derivatives can lead to the formation of emulsions during aqueous extraction. Use a saturated brine solution to help break up emulsions. |
| Co-elution of Impurities | The aldol condensation product can have a similar polarity to the desired this compound, making separation by column chromatography challenging. Optimize the solvent system for chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is achieved through a nucleophilic addition reaction known as cyanohydrin formation. In this reaction, the cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of decanal. The resulting intermediate is then protonated to yield this compound.[1][2]
Q2: What are the most common side reactions to be aware of?
A2: The most significant side reaction is the base-catalyzed aldol condensation of decanal with itself, which leads to the formation of an α,β-unsaturated aldehyde (2-octyl-2-dodecenal).[4][5] Another potential issue is the reversal of the cyanohydrin formation under strongly basic conditions.[1]
Q3: How can I minimize the formation of the aldol condensation byproduct?
A3: To suppress the aldol condensation, you can:
-
Maintain a lower reaction temperature.
-
Slowly add the decanal to the cyanide solution to keep the instantaneous concentration of the aldehyde low.
-
Carefully control the basicity of the reaction medium.
Q4: My product seems to be decomposing after isolation. How can I improve its stability?
A4: Cyanohydrins can be unstable. To enhance stability, store the purified product at low temperatures and under an inert atmosphere. For long-term storage or for use in subsequent reaction steps, consider protecting the hydroxyl group, for example, by converting it to a silyl ether.
Q5: What is the role of pH in this synthesis?
A5: pH is a critical parameter. A slightly basic environment (pH 9-10) is necessary to have a sufficient concentration of the cyanide anion nucleophile. However, a pH that is too high will favor the reverse reaction, leading to the decomposition of the product back to the starting materials.[1] An acidic pH will protonate the cyanide, significantly reducing its nucleophilicity and stopping the reaction.
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield and purity of this compound.
| Parameter | Condition | Expected Yield of this compound | Purity/Side-Products | Rationale |
| pH | 7-8 | Low | High Purity | Insufficient cyanide anion concentration. |
| 9-10 | High | Good Purity | Optimal balance for cyanide anion formation and product stability. | |
| > 11 | Low | High Aldol Product | Favors aldol condensation and cyanohydrin decomposition.[1] | |
| Temperature | 0-10 °C | Moderate to High | High Purity | Reduces the rate of aldol condensation. |
| 20-25 °C | High | Moderate Purity | Faster reaction but increased aldol formation. | |
| > 30 °C | Variable | Low Purity | Significantly increased rate of side reactions. | |
| Decanal Addition | Rapid (All at once) | Moderate | Low Purity | High instantaneous concentration of decanal promotes aldol condensation. |
| Slow (Dropwise) | High | High Purity | Keeps decanal concentration low, favoring cyanohydrin formation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for cyanohydrin formation.
Materials:
-
Decanal (high purity)
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium cyanide (1.1 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
In the addition funnel, prepare a solution of decanal (1.0 equivalent) in diethyl ether.
-
Slowly add a solution of acetic acid (1.1 equivalents) in water to the stirred sodium cyanide solution, maintaining the temperature below 10 °C. This in-situ generation of HCN should be performed in a well-ventilated fume hood.
-
Once the acetic acid addition is complete, add the decanal solution dropwise from the addition funnel to the reaction mixture over a period of 1-2 hours. Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Main reaction pathway to this compound and the primary side reaction.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Improving the Enantiomeric Excess of 2-Hydroxydecanenitrile
Welcome to the technical support center for the synthesis of 2-Hydroxydecanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The two main approaches for the enantioselective synthesis of this compound, a chiral cyanohydrin, are enzymatic catalysis and chemical catalysis.
-
Enzymatic Catalysis: This method typically employs hydroxynitrile lyases (HNLs) to catalyze the asymmetric addition of a cyanide source to decanal. HNLs are known for their high enantioselectivity under mild reaction conditions.[1]
-
Chemical Catalysis: This approach utilizes chiral catalysts, such as metal-salen complexes or other organocatalysts, to facilitate the enantioselective addition of a cyanide donor (e.g., trimethylsilyl cyanide) to decanal.
Q2: What factors can influence the enantiomeric excess (ee) in the synthesis of this compound?
A2: Several factors can significantly impact the enantiomeric excess of your reaction:
-
Catalyst/Enzyme Choice: The selection of the specific hydroxynitrile lyase or chiral chemical catalyst is crucial, as their inherent chirality directs the stereochemical outcome of the reaction.
-
Temperature: Lower reaction temperatures often lead to higher enantioselectivity by reducing the rate of the non-catalyzed, racemic background reaction.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability and activity of the catalyst or enzyme.
-
pH (for enzymatic reactions): The pH of the reaction medium is critical for HNL activity and stability. The optimal pH can suppress the non-enzymatic, racemic reaction.
-
Substrate and Cyanide Source Concentration: The concentrations of decanal and the cyanide source can influence the reaction kinetics and, consequently, the enantiomeric excess.
-
Reaction Time: Prolonged reaction times may lead to racemization of the product, thereby reducing the enantiomeric excess.
Q3: How can I accurately determine the enantiomeric excess of my this compound product?
A3: The most common and reliable methods for determining the enantiomeric excess of chiral compounds like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that separates the enantiomers on a chiral stationary phase, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral column to separate and quantify the enantiomers.
-
Circular Dichroism (CD) Spectroscopy: This method can be used to determine the enantiomeric excess by measuring the differential absorption of left- and right-circularly polarized light.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Non-enzymatic/Non-catalyzed background reaction is significant. | - Lower the reaction temperature. - For enzymatic reactions, optimize the pH to suppress the chemical reaction. - Consider using a two-phase system where the enzyme is in the aqueous phase at a low pH. |
| Incorrect catalyst or enzyme loading. | - Titrate the catalyst/enzyme concentration to find the optimal loading. Too little may result in a slow reaction, while too much may not be cost-effective. |
| Sub-optimal reaction temperature. | - Screen a range of temperatures. While lower temperatures are generally better for selectivity, they also slow down the reaction rate. |
| Inappropriate solvent. | - Test a variety of solvents with different polarities. For enzymatic reactions, consider biphasic systems. |
| Racemization of the product. | - Monitor the reaction progress over time to determine the optimal reaction time before significant racemization occurs. - Ensure the work-up and purification conditions are mild and do not induce racemization. |
| Impure starting materials. | - Ensure the decanal and cyanide source are of high purity, as impurities can sometimes interfere with the catalyst or enzyme. |
Issue 2: Low Reaction Conversion/Yield
| Potential Cause | Troubleshooting Step |
| Poor catalyst or enzyme activity. | - Verify the activity of your catalyst or enzyme. Enzymes can denature if not stored or handled properly. - Increase the catalyst or enzyme loading. |
| Unfavorable reaction equilibrium. | - Use an excess of the cyanide source to drive the reaction towards the product. - Consider in situ product removal to shift the equilibrium. |
| Incorrect reaction conditions (temperature, pH). | - Optimize the temperature and, for enzymatic reactions, the pH to maximize the catalyst/enzyme activity. |
| Mass transfer limitations (for biphasic systems). | - Increase the stirring speed or agitation to improve the interfacial area between the two phases. |
| Inhibition of the catalyst or enzyme. | - The product, this compound, or the substrate, decanal, may inhibit the enzyme at high concentrations. Adjust the substrate loading or use a fed-batch approach. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Enantiomeric Excess
| Entry | Catalyst/Enzyme | Temperature (°C) | Solvent | pH (for HNL) | Reaction Time (h) | Conversion (%) | ee (%) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| ... |
Table 2: Comparison of Different Chiral Catalysts/Enzymes
| Entry | Catalyst/Enzyme | Catalyst Loading (mol%) | Conversion (%) | ee (%) | Configuration |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound using a Hydroxynitrile Lyase (HNL)
-
Enzyme Preparation: Prepare a solution of the chosen hydroxynitrile lyase in a suitable buffer (e.g., citrate buffer, pH 4.0-5.5).
-
Reaction Setup: In a temperature-controlled reactor, combine the organic solvent (e.g., diisopropyl ether) and the aqueous enzyme solution to create a biphasic system.
-
Substrate Addition: Add decanal to the organic phase.
-
Reaction Initiation: Start the reaction by adding the cyanide source (e.g., a solution of HCN in the organic solvent or an acetone cyanohydrin solution).
-
Reaction Monitoring: Maintain the desired temperature and stir the reaction mixture vigorously. Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the desired conversion is reached, separate the organic layer. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude this compound by column chromatography if necessary. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Hydroxydecanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxydecanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Cyanide Source: The cyanide salt (e.g., NaCN, KCN) may not be fully dissolved or available for reaction. 2. Incorrect pH: The reaction requires slightly basic conditions for the cyanide ion to act as a nucleophile. 3. Low Reaction Temperature: While low temperatures are necessary to control the reaction, excessively cold conditions can significantly slow down the reaction rate. 4. Poor Mixing: In a biphasic system, inadequate agitation can limit the contact between reactants. | 1. Use a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to improve the solubility and availability of the cyanide ion in the organic phase. 2. In-situ generation of HCN: Slowly add a slight excess of a weak acid (e.g., acetic acid) or a controlled amount of a strong acid (e.g., HCl) to a solution of the cyanide salt and decanal to generate hydrogen cyanide in situ while maintaining a slightly basic environment. 3. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., from 0°C to 5-10°C) and monitor the reaction progress. 4. Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Formation of Side Products | 1. Aldol Condensation of Decanal: Basic conditions can promote the self-condensation of decanal. 2. Cannizzaro Reaction: Under strongly basic conditions, aldehydes without an alpha-hydrogen can disproportionate. While decanal has alpha-hydrogens, related side reactions can occur. 3. Polymerization of Decanal: This can be initiated by impurities or localized high temperatures. | 1. Maintain a low reaction temperature (0-5°C) to disfavor the aldol reaction. 2. Control the rate of addition of the acid to avoid localized areas of high or low pH. 3. Use purified decanal to remove any acidic or basic impurities that could catalyze polymerization. |
| Exothermic Reaction Runaway | 1. Rapid Addition of Reagents: Adding the acid or cyanide source too quickly can lead to a rapid, uncontrolled exothermic reaction.[1] 2. Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction. | 1. Slow, controlled addition: Add the acid dropwise to the mixture of decanal and cyanide salt. 2. Monitor internal temperature: Use a thermometer to monitor the internal reaction temperature continuously. 3. Ensure efficient cooling: Use an ice bath or a cryostat capable of handling the heat generated by the reaction. For larger scale reactions, consider a jacketed reactor with a circulating coolant. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation: Vigorous stirring of a biphasic mixture can sometimes lead to the formation of a stable emulsion. 2. Product Decomposition: Cyanohydrins can be unstable and may decompose back to the starting aldehyde and cyanide, especially under basic conditions or during distillation at high temperatures.[2] | 1. Break the emulsion: Add a small amount of a saturated brine solution or a different organic solvent to help break the emulsion. 2. Acidic Workup: After the reaction is complete, acidify the mixture to a pH of 4-5 to stabilize the cyanohydrin before extraction.[3] 3. Purification: Use vacuum distillation at a low temperature to purify the this compound. Avoid excessive heat. Alternatively, column chromatography on silica gel can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of decanal. The overall reaction is:
Decanal + Hydrogen Cyanide (or a cyanide salt) → this compound
This reaction is typically carried out by generating hydrogen cyanide in situ from sodium or potassium cyanide and an acid.
Q2: Why is a basic catalyst required for cyanohydrin formation?
A2: A basic catalyst is necessary to generate the cyanide anion (CN-), which is a potent nucleophile. Hydrogen cyanide (HCN) itself is a weak acid and not nucleophilic enough to attack the carbonyl carbon efficiently.[4]
Q3: What are the main safety precautions to consider when working with cyanides?
A3: Hydrogen cyanide and its salts are highly toxic.[4] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
Q4: Can this reaction be performed without a solvent?
A4: While some reactions can be run neat, for the synthesis of this compound, a solvent is recommended. A biphasic system (e.g., an organic solvent like diethyl ether or dichloromethane and water) is often used, especially when employing a phase-transfer catalyst. The solvent helps to control the reaction temperature and facilitate mixing.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the organic layer can be taken periodically to check for the disappearance of the decanal spot/peak and the appearance of the this compound product spot/peak.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Decanal
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Addition funnel
-
Thermometer
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a stirrer, addition funnel, and thermometer, dissolve decanal and tetrabutylammonium bromide in diethyl ether.
-
Aqueous Phase: In a separate beaker, dissolve sodium cyanide in water.
-
Reaction Initiation: Cool the flask containing the decanal solution to 0-5°C using an ice bath.
-
Addition of Cyanide: Slowly add the aqueous sodium cyanide solution to the stirred decanal solution while maintaining the temperature between 0-5°C.
-
Acid Addition: Once the addition of the cyanide solution is complete, slowly add 1M hydrochloric acid dropwise from the addition funnel. Monitor the internal temperature closely and ensure it does not rise above 10°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Typical Reaction Parameters for Cyanohydrin Synthesis
| Parameter | Value |
| Temperature | 0 - 10 °C |
| Reaction Time | 2 - 6 hours |
| pH | Slightly basic (pH 9-10) for reaction, then acidic (pH 4-5) for workup |
| Molar Ratio (Decanal:NaCN:Acid) | 1 : 1.1 : 1.1 |
| Phase-Transfer Catalyst Loading | 1-5 mol% |
Table 2: Physicochemical Properties of Reactants and Product (Predicted/Typical)
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Decanal | 156.27 | 208-209 | 0.828 |
| Sodium Cyanide | 49.01 | 1496 | 1.595 |
| This compound | 183.28 | (Predicted) >250 | (Predicted) ~0.9 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 2-Hydroxydecanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxydecanenitrile. The following information addresses common issues related to the removal of cyanide impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cyanide impurity in a this compound sample?
Cyanide impurities in this compound primarily originate from two sources:
-
Unreacted Cyanide: Residual cyanide (e.g., from KCN or NaCN) used in the synthesis may remain in the crude product.
-
Decomposition: this compound, being a cyanohydrin, is susceptible to reversible decomposition back to the starting aldehyde (decanal) and hydrogen cyanide (HCN), particularly under basic conditions or at elevated temperatures.[1][2]
Q2: Why is it crucial to remove cyanide impurities from this compound?
Cyanide is a highly toxic substance that can interfere with a wide range of biological processes.[3][4] For drug development and biological research, even trace amounts of cyanide can lead to erroneous experimental results and pose significant safety risks. Therefore, ensuring the purity of this compound is essential for accurate and reliable scientific outcomes.
Q3: What are the recommended storage conditions to minimize the decomposition of this compound and the formation of cyanide?
To minimize decomposition, this compound should be stored in a cool, dark place. The addition of a stabilizer, such as a small amount of a weak acid like citric acid or boric acid, can help to prevent the reverse reaction that liberates hydrogen cyanide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Cyanide Contamination After Initial Purification | 1. Incomplete Removal of Reagents: Residual basic reagents from the synthesis can promote the decomposition of the cyanohydrin, continuously generating cyanide. 2. Ineffective Washing: The washing steps may not be sufficient to remove all water-soluble cyanide salts. | 1. Acidic Wash: Incorporate a wash with a dilute, weak acid (e.g., 1% citric acid solution) during the aqueous workup to neutralize any residual base. 2. Multiple Extractions: Perform multiple extractions with an appropriate organic solvent to ensure complete transfer of the this compound and separation from aqueous-soluble impurities. |
| Product Decomposition During Distillation | 1. High Temperature: this compound is thermally labile and can decompose at elevated temperatures. 2. Presence of Base: Trace amounts of base can catalyze decomposition during heating. | 1. Vacuum Distillation: Purify the compound using vacuum distillation to lower the boiling point and reduce the required temperature. 2. Acidic Environment: Ensure the crude product is slightly acidic before distillation. |
| Low Yield After Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be too soluble. 2. Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil. | 1. Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Consider mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate). 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
| Inaccurate Quantification of Cyanide Impurity | 1. Matrix Effects: The organic nature of the this compound sample can interfere with some analytical methods for cyanide. 2. Volatility of HCN: Hydrogen cyanide is volatile, and improper sample preparation can lead to loss of the analyte. | 1. Method Selection: Use a validated analytical method suitable for organic matrices, such as GC-MS with derivatization or a specific HPLC method.[5][6][7] 2. Sample Preparation: Ensure samples are handled in a well-ventilated area. For analysis, consider derivatization of the cyanide to a less volatile species.[8][9] |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction and Distillation
This protocol describes a standard laboratory procedure for the removal of cyanide impurities.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities. Discard the aqueous layer.
-
Wash with brine (saturated NaCl solution) to remove residual water. Discard the aqueous layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the resulting oil by vacuum distillation to obtain pure this compound.
Protocol 2: Quantification of Cyanide Impurity by GC-MS after Derivatization
This protocol outlines a method for the sensitive detection and quantification of trace cyanide in the purified product.
Workflow Diagram:
Caption: Analytical workflow for cyanide quantification.
Methodology:
-
Sample Preparation: A known amount of the purified this compound is dissolved in an appropriate solvent.
-
Cyanide Extraction: The cyanide is extracted from the organic sample into an alkaline aqueous solution.
-
Derivatization: The aqueous cyanide solution is reacted with a derivatizing agent, such as pentafluorobenzyl bromide (PFB-Br), to form a stable, volatile derivative (pentafluorobenzyl cyanide).[6][9]
-
Extraction of Derivative: The derivative is extracted into a non-polar organic solvent (e.g., hexane).
-
GC-MS Analysis: The organic extract is injected into a gas chromatograph-mass spectrometer (GC-MS). The amount of the derivative is quantified by comparing its peak area to a calibration curve prepared from known cyanide standards.[5][8]
Quantitative Data Summary
The following table summarizes typical performance data for the described purification and analytical methods. Please note that actual results may vary depending on the specific experimental conditions.
| Method | Parameter | Typical Value | Reference |
| Acid-Base Extraction & Distillation | Purity of this compound | >98% | General laboratory practice |
| GC-MS with Derivatization | Limit of Detection (LOD) for Cyanide | 10-50 ng/mL | [5] |
| GC-MS with Derivatization | Limit of Quantification (LOQ) for Cyanide | 50-100 ng/mL | [5] |
| HPLC with Fluorescence Detection | Limit of Detection (LOD) for Cyanide | 5-30 pmol/mL | [10] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, especially when handling cyanide-containing compounds. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of blood cyanide by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. High performance liquid chromatography determination of cyanide in urine by pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical challenges in the characterization of 2-Hydroxydecanenitrile
Welcome to the technical support center for the analytical characterization of 2-Hydroxydecanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization challenging?
A1: this compound, a cyanohydrin, is an organic compound featuring a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom. Its characterization is challenging primarily due to its inherent instability. Cyanohydrins can readily decompose back to the corresponding aldehyde (decanal) and hydrogen cyanide, especially under thermal stress or non-acidic pH conditions.[1][2] This instability can lead to inaccurate quantification, the appearance of degradation products in analytical readouts, and difficulties in isolating the pure compound.
Q2: What are the best practices for storing this compound samples?
A2: To minimize degradation, this compound samples should be stored at low temperatures, ideally at or below 4°C. The storage solvent should be slightly acidic (pH < 5) to inhibit the reversible decomposition reaction.[1] Aprotic organic solvents can also be used. It is crucial to avoid basic conditions, as they catalyze the decomposition. For long-term storage, conversion to a more stable derivative, such as by silylating the hydroxyl group, can be considered.[3]
Q3: What are the expected impurities in a sample of this compound?
A3: Common impurities in a this compound sample can originate from its synthesis or degradation. These include:
-
Decanal: The starting aldehyde for its synthesis and a primary degradation product.
-
Cyanide salts: Residual reagents from the synthesis.
-
Side-products from synthesis: Depending on the reaction conditions, other byproducts may be present.
-
Oxidation products: The aldehyde or the cyanohydrin itself may undergo oxidation.
Q4: Which analytical techniques are most suitable for the characterization of this compound?
A4: A multi-technique approach is recommended for the comprehensive characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantification and purity assessment due to the lower temperatures involved compared to Gas Chromatography.
-
Gas Chromatography (GC): Can be used, but often requires derivatization of the hydroxyl group to prevent on-column degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation.[4][5]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that aid in structure confirmation.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic hydroxyl and nitrile functional groups.
Troubleshooting Guides
HPLC Analysis
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase to a slightly acidic pH (e.g., 3-5) to suppress silanol ionization and stabilize the analyte. |
| Appearance of a New Peak at the Retention Time of Decanal | 1. On-column degradation of this compound. 2. Degradation in the sample vial before injection. | 1. Ensure the mobile phase is slightly acidic. 2. Lower the column temperature. 3. Use freshly prepared samples stored under acidic and cold conditions. |
| Irreproducible Peak Areas | 1. Sample instability in the autosampler. 2. Inconsistent injection volumes. | 1. Cool the autosampler tray. 2. Ensure the sample solvent is appropriate and the sample is fully dissolved. 3. Check the autosampler for proper functioning. |
GC Analysis
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Thermal decomposition in the injector. 2. Adsorption on active sites in the liner or column. | 1. Derivatize the sample (e.g., silylation) to increase thermal stability. 2. Use a lower injector temperature. 3. Use a deactivated liner and a column suitable for polar analytes. |
| No Peak or Very Small Peak for this compound, but a Large Decanal Peak | 1. Complete thermal decomposition in the GC inlet. | 1. Confirm decomposition by injecting a derivatized sample. 2. Switch to a less harsh injection technique like cool on-column injection. 3. If derivatization is not possible, HPLC is a more suitable technique. |
| Ghost Peaks in Subsequent Runs | 1. Carryover from a previous injection where decomposition occurred. | 1. Run a blank solvent injection to confirm carryover. 2. Clean the injector and replace the liner and septum. 3. Develop a robust wash cycle for the syringe. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% B) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of Derivatized this compound
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 60°C for 30 minutes.
-
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
Table 1: Predicted Stability of this compound under Different Conditions
| Condition | pH | Temperature | Expected Stability | Primary Degradant |
| A | 3.0 | 4°C | High | Decanal |
| B | 7.0 | 25°C | Low | Decanal |
| C | 9.0 | 25°C | Very Low | Decanal |
| D | 3.0 | 50°C | Moderate | Decanal |
This table presents inferred data based on the general stability of cyanohydrins.
Visualizations
Caption: Reversible degradation pathway of this compound.
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
Determining the Absolute Configuration of 2-Hydroxydecanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and drug development, ensuring stereochemical fidelity and understanding biological activity. This guide provides a comparative overview of established methods for elucidating the absolute stereochemistry of 2-hydroxydecanenitrile, a chiral α-hydroxynitrile. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Mosher's ester analysis, and chiral Gas Chromatography (GC). This document presents detailed experimental protocols and, where available for analogous compounds, supporting data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The two principal methods for determining the absolute configuration of this compound, Mosher's method and chiral GC, offer distinct advantages and are suited for different experimental setups. A direct comparison of these techniques is summarized below.
| Feature | Mosher's Ester Analysis (NMR) | Chiral Gas Chromatography (GC) |
| Principle | Derivatization with a chiral reagent ((R)- and (S)-MTPA) to form diastereomers with distinct NMR spectra. | Separation of enantiomers on a chiral stationary phase based on differential interactions. |
| Sample Requirement | Milligram quantities of purified this compound. | Microgram to nanogram quantities, sample must be volatile or derivatized to be volatile. |
| Instrumentation | High-resolution NMR spectrometer (e.g., 400 MHz or higher). | Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS). |
| Data Output | ¹H NMR chemical shifts (δ) of the diastereomeric esters. The difference in chemical shifts (Δδ) determines the configuration. | Chromatogram showing two separated peaks for the (R)- and (S)-enantiomers with distinct retention times. |
| Confirmation | Provides unambiguous assignment of absolute configuration based on a well-established empirical model. | Requires a reference standard of known absolute configuration to assign the peaks. |
| Throughput | Lower throughput due to the multi-step process of derivatization and NMR analysis. | Higher throughput, suitable for screening multiple samples. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar aliphatic cyanohydrins and should be adapted and optimized for this compound.
Mosher's Ester Analysis via ¹H NMR Spectroscopy
This method involves the conversion of the chiral secondary alcohol of this compound into diastereomeric esters using the chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][3] The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration.[3][4][5]
Materials:
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
This compound (enantiomerically enriched)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a clean, dry NMR tube or small reaction vial, dissolve approximately 1-5 mg of enantiomerically enriched this compound in 0.5 mL of anhydrous DCM.
-
Add a slight excess (1.1-1.2 equivalents) of anhydrous pyridine.
-
Add a slight excess (1.1-1.2 equivalents) of (R)-MTPA-Cl dropwise to the solution.
-
Seal the container and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-MTPA ester by flash column chromatography on silica gel if necessary.
-
-
Preparation of the (R)-MTPA Ester:
-
Repeat the procedure described in step 1 using (S)-MTPA-Cl as the derivatizing agent.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters in CDCl₃.
-
Assign the proton signals for each ester, paying close attention to the protons near the chiral center (e.g., the methine proton at C2 and the methylene protons at C3).
-
Calculate the chemical shift difference (Δδ) for each corresponding proton signal using the formula: Δδ = δ(S) - δ(R) , where δ(S) is the chemical shift of a proton in the (S)-MTPA ester and δ(R) is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
-
Determination of Absolute Configuration:
-
According to the Mosher's method model, for an (R)-configured alcohol, the protons on one side of the MTPA plane will show positive Δδ values, while those on the other side will show negative Δδ values. The opposite is true for an (S)-configured alcohol. By analyzing the sign of the Δδ values for the protons in the octyl chain and the nitrile group, the absolute configuration of the C2 stereocenter can be determined.
-
Caption: Workflow for Mosher's ester analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers and can be used to determine the enantiomeric excess and, with a standard of known configuration, the absolute configuration of this compound.[6] The volatility of this compound makes it amenable to GC analysis, potentially without derivatization.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm).
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Racemic this compound (for method development).
-
Enantiomerically enriched this compound sample.
-
(Optional) A standard of (R)- or (S)-2-hydroxydecanenitrile of known configuration.
-
Suitable solvent for sample preparation (e.g., hexane, dichloromethane).
Procedure:
-
Method Development (using racemic standard):
-
Install the chiral GC column in the GC oven.
-
Optimize the GC conditions to achieve baseline separation of the two enantiomers of racemic this compound. Key parameters to optimize include:
-
Oven Temperature Program: Start with a low initial temperature and a slow ramp rate to maximize resolution.
-
Carrier Gas Flow Rate: Optimize for the best balance of resolution and analysis time.
-
Injector Temperature: Set high enough to ensure complete volatilization without causing thermal degradation.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
-
Sample Analysis:
-
Prepare a dilute solution of the enantiomerically enriched this compound in a suitable solvent.
-
Inject an appropriate volume of the sample into the GC under the optimized conditions.
-
Record the chromatogram.
-
-
Data Analysis and Configuration Assignment:
-
The chromatogram of the enantiomerically enriched sample will show two peaks corresponding to the (R)- and (S)-enantiomers, with one being significantly larger than the other.
-
Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers.
-
To assign the absolute configuration to each peak, inject a standard of known configuration (e.g., pure (R)-2-hydroxydecanenitrile) under the same conditions. The peak that corresponds to the retention time of the standard can be assigned that configuration. The other peak will be the opposite enantiomer.
-
Caption: Workflow for chiral GC analysis.
Conclusion
Both Mosher's ester analysis and chiral gas chromatography are robust methods for determining the absolute configuration of this compound. The choice between them will depend on the available instrumentation, the amount of sample, and whether a standard of known configuration is accessible. Mosher's method is a standalone technique for de novo configuration assignment, while chiral GC excels in high-throughput analysis and enantiomeric excess determination but requires a reference standard for absolute configuration assignment. For unambiguous results, especially in the absence of a known standard, a combination of techniques or further confirmation by other methods like X-ray crystallography (if a suitable crystal can be obtained) is recommended.
References
A Comparative Guide to the Synthesis of 2-Hydroxydecanenitrile: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a cornerstone of innovation. This guide provides a detailed comparison of chemical and enzymatic approaches for the synthesis of 2-Hydroxydecanenitrile, a valuable chiral building block. We will delve into the performance of each method, supported by experimental data, and provide comprehensive protocols to enable informed decisions in your synthetic strategies.
The synthesis of this compound, a cyanohydrin, can be approached through traditional chemical methods or by leveraging the specificity of biocatalysis. While chemical synthesis offers a straightforward route to the racemic product, enzymatic synthesis provides a pathway to enantiomerically enriched compounds, a critical consideration in the development of stereospecific pharmaceuticals and fine chemicals.
Performance Comparison at a Glance
The choice between chemical and enzymatic synthesis of this compound hinges on the desired outcome, particularly regarding stereochemistry and environmental impact. Below is a summary of key performance indicators for each method.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Product | Racemic this compound | (R)-2-Hydroxydecanenitrile |
| Yield | Up to 85%[1] | 85%[2] |
| Enantiomeric Excess (ee) | 0% (racemic) | 12% (for the R-enantiomer)[2] |
| Reaction Conditions | Basic (e.g., KCN)[3] | Mild (biphasic system, near neutral pH)[2] |
| Catalyst | Base (e.g., KCN) or Lewis Acid | Hydroxynitrile Lyase (HNL) |
| Environmental Impact | Use of toxic cyanide salts[3] | Generally considered greener, biodegradable catalyst |
| Stereocontrol | None without chiral auxiliaries/catalysts | High, determined by enzyme specificity |
The Synthetic Pathways: A Visual Comparison
The fundamental difference between the two approaches lies in the catalyst and the resulting stereochemical control. The following diagrams illustrate the general workflows for both chemical and enzymatic synthesis of this compound.
Caption: High-level overview of chemical versus enzymatic synthesis of this compound.
Experimental Protocols
Below are detailed experimental protocols for both the chemical and enzymatic synthesis of this compound, providing a practical guide for laboratory implementation.
Chemical Synthesis of Racemic this compound
This protocol describes a general method for the synthesis of racemic aliphatic cyanohydrins.
Materials:
-
Decanal
-
Potassium cyanide (KCN)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve decanal in a suitable organic solvent such as dichloromethane.
-
In a separate beaker, prepare a saturated aqueous solution of sodium metabisulfite.
-
Add the aqueous potassium cyanide (KCN) solution to the decanal solution, followed by the dropwise addition of the saturated sodium metabisulfite solution while stirring vigorously at room temperature. The use of a biphasic system is common.[1]
-
Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
Purification can be achieved by column chromatography on silica gel if necessary.
Expected Outcome:
This method is expected to produce racemic this compound with a yield of up to 85%.[1]
Enzymatic Synthesis of (R)-2-Hydroxydecanenitrile
This protocol is adapted from the synthesis of (R)-cyanohydrins from aliphatic aldehydes using Prunus mume hydroxynitrile lyase (PmHNL) in a biphasic system.[2]
Materials:
-
Decanal
-
Hydroxynitrile lyase (HNL) from Prunus mume (PmHNL) or another suitable source.
-
Potassium cyanide (KCN) or acetone cyanohydrin as a cyanide source.
-
Citrate buffer (pH adjusted to the optimal for the chosen HNL, typically pH 4-6).
-
Diisopropyl ether (or another suitable water-immiscible organic solvent).
-
Standard laboratory glassware for biphasic reactions.
Procedure:
-
Prepare a biphasic system in a reaction vessel. The organic phase consists of decanal dissolved in diisopropyl ether. The aqueous phase is a citrate buffer containing the hydroxynitrile lyase.
-
Add the cyanide source (e.g., an aqueous solution of KCN) to the reaction mixture.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature) to ensure efficient mixing and interfacial catalysis.
-
Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess.
-
Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer.
-
Wash the organic layer with brine to remove any residual aqueous phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (R)-2-hydroxydecanenitrile.
-
Further purification can be performed by column chromatography if required.
Expected Outcome:
This enzymatic method is reported to yield 85% of this compound with an enantiomeric excess of 12% for the (R)-enantiomer when using decanal as the substrate.[2]
Logical Workflow for Synthesis Route Selection
The decision to employ a chemical or enzymatic route for the synthesis of this compound is guided by several factors. The following diagram outlines a logical workflow to aid in this selection process.
Caption: Decision workflow for selecting a synthesis method for this compound.
Conclusion
References
Unambiguous Structural Validation of 2-Hydroxydecanenitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For Immediate Release
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. This guide provides a comparative analysis of X-ray crystallography against leading spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of 2-Hydroxydecanenitrile, a chiral molecule with significant potential in organic synthesis.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group, with a chiral center at the carbon bearing these two functionalities. The absolute and relative stereochemistry, as well as the precise bond lengths and angles, are critical parameters that define its chemical and biological activity. While X-ray crystallography is often considered the "gold standard" for structural determination, its application is contingent on the ability to grow high-quality single crystals. This guide presents a comprehensive comparison of X-ray crystallography with NMR, MS, and IR spectroscopy, offering researchers the data and methodologies to select the most appropriate analytical strategy.
Comparative Performance Data
The following table summarizes the key performance metrics of each analytical technique for the structural validation of a small organic molecule like this compound.
| Analytical Technique | Information Provided | Resolution/Accuracy | Sensitivity | Sample Requirements |
| Single-Crystal X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | High resolution (typically < 1 Å for small molecules)[1][2] | Low (requires single crystals of ~0.1 mm)[3] | High-quality single crystal |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, relative stereochemistry, molecular conformation | High resolution for determining chemical environments | Moderate to high (µg to mg)[4] | Solution of the compound |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | High accuracy (typically within +/- 3 ppm for high-resolution MS)[5] | High (pg to ng) | Small amount of sample, can be in a mixture |
| Infrared (IR) Spectroscopy | Presence of functional groups | Wavenumber accuracy typically within 1-2 cm⁻¹ | Low to moderate (µg to mg) | Neat liquid, solid (pellet), or solution |
Experimental Protocols
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement, bond lengths, bond angles, and absolute configuration of this compound.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. A crystal size of approximately 0.1 x 0.1 x 0.1 mm is ideal.[3]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and their displacement parameters are then refined to best fit the experimental data.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the relative stereochemistry of this compound.
Methodology:
-
Sample Preparation: Approximately 1-5 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number of unique proton environments, their chemical shifts, and their coupling patterns (multiplicity).
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.[9]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, liquid chromatography-mass spectrometry (LC-MS) is employed.[10]
-
Ionization: The sample molecules are ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[11] EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" technique that typically produces the intact molecular ion.[11]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][13]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.[5]
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups in this compound, specifically the hydroxyl (-OH) and nitrile (-C≡N) groups.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[15]
-
Data Acquisition: An infrared spectrum is obtained by passing a beam of infrared radiation through the sample and measuring the frequencies at which the radiation is absorbed.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups. For this compound, the following characteristic absorptions are expected:
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating the strengths of each analytical technique.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound necessitates a multi-faceted analytical approach. While IR and MS provide rapid confirmation of functional groups and molecular formula, NMR spectroscopy is indispensable for elucidating the detailed connectivity and relative stereochemistry. For the unambiguous determination of the absolute configuration and a definitive three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled technique, provided that suitable crystals can be obtained. By integrating these methods, researchers can achieve a comprehensive and robust structural characterization of this compound, paving the way for its successful application in drug development and chemical synthesis.
References
- 1. excillum.com [excillum.com]
- 2. mdpi.com [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biocompare.com [biocompare.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
- 17. eng.uc.edu [eng.uc.edu]
Quantitative NMR: A Precise Tool for the Purity Analysis of 2-Hydroxydecanenitrile
In the landscape of pharmaceutical research and development, the accurate determination of purity for novel chemical entities is paramount. For researchers, scientists, and drug development professionals working with compounds like 2-Hydroxydecanenitrile, selecting the appropriate analytical methodology is a critical decision that impacts data integrity and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for purity analysis, supported by a detailed experimental protocol and workflow visualization.
Quantitative NMR stands out as a primary analytical method, offering the direct measurement of an analyte's purity without the need for identical reference standards for each impurity.[1] This is a significant advantage over chromatographic techniques where the response factor of each impurity must be known or assumed to be the same as the main compound.
Comparison of Purity Analysis Techniques
The choice of an analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of qNMR compared to other common methods.
| Analytical Technique | Principle | Advantages | Limitations | Typical Accuracy |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | - Primary analytical method- High precision and accuracy- Non-destructive- Structural information of impurities | - Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures | 98.5% - 101.5% |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | - High sensitivity and resolution- Widely applicable | - Requires reference standards for impurities for accurate quantification- Response factors can vary between analyte and impurities | Dependent on reference standards |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. | - Excellent for volatile and thermally stable compounds- High resolution | - Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some analytes | Dependent on reference standards |
| Elemental Analysis | Measures the percentage of C, H, N, S, etc. in a sample. | - Provides information on elemental composition | - Does not distinguish between isomers or different compounds with the same elemental composition- Insensitive to many impurities | ±0.4% |
Experimental Protocol for qNMR Purity Analysis of this compound
This protocol outlines the steps for determining the purity of this compound using the internal standard method in ¹H qNMR.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified high purity (>99.5%)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1 to ensure comparable signal intensities.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is crucial for full signal recovery and accurate integration. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[2]
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to avoid shifts in signal positions.
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals of both the this compound and the internal standard. Choose signals that are free from overlap with other signals. For this compound, the proton at the C2 position (CH-OH) could be a suitable candidate.
5. Purity Calculation:
The purity of this compound (Purity_analyte) can be calculated using the following equation:
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the selected internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of this compound
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard
Experimental Workflow
The following diagram illustrates the key steps in the qNMR purity analysis workflow.
Caption: Workflow for the purity determination of this compound by quantitative NMR.
Conclusion
Quantitative NMR is a robust and reliable method for the purity assessment of this compound, providing accurate and precise results.[3] Its nature as a primary analytical technique, coupled with the ability to provide structural information, makes it an invaluable tool for researchers and professionals in drug development. While other methods like HPLC offer higher sensitivity, qNMR provides a direct and often more accurate measure of purity, especially when dealing with unknown impurities or in the absence of specific reference standards. The detailed protocol and workflow provided in this guide offer a solid foundation for implementing qNMR for the purity analysis of this compound and other similar compounds.
References
A Practical Guide to Cross-Referencing Spectral Data for Aliphatic Hydroxynitriles
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectral Data of 2-Hydroxy-Alkanenitriles
The following tables summarize key spectral data obtained from public databases for 2-Hydroxybutanenitrile and 2-Hydroxypropanenitrile (Lactonitrile). This data serves as a reference for predicting the spectral behavior of longer-chain homologs like 2-Hydroxydecanenitrile.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Database Source |
| 2-Hydroxypropanenitrile | C₃H₅NO | 71.08 | 28, 29, 42, 43, 44, 71 (M+) | NIST WebBook[1][2][3] |
| 2-Hydroxybutanenitrile | C₄H₇NO | 85.10 | 27, 29, 39, 41, 54, 57, 85 (M+) | PubChem[4] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Description | Database Source |
| 2-Hydroxybutanenitrile | O-H (Alcohol) | ~3400 (broad) | O-H stretching vibration | PubChem[4] |
| C≡N (Nitrile) | ~2250 (sharp) | C≡N stretching vibration | PubChem[4] | |
| C-H (Alkyl) | ~2900-3000 | C-H stretching vibrations | PubChem[4] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Hydroxybutanenitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Database Source |
| ¹H | ~4.5 | Triplet | 1H | CH(OH) | PubChem[4] |
| ~3.5 | Broad Singlet | 1H | OH | PubChem[4] | |
| ~1.9 | Quintet | 2H | CH₂ | PubChem[4] | |
| ~1.1 | Triplet | 3H | CH₃ | PubChem[4] | |
| ¹³C | ~120 | - | - | C≡N | PubChem[4] |
| ~60 | - | - | CH(OH) | PubChem[4] | |
| ~30 | - | - | CH₂ | PubChem[4] | |
| ~10 | - | - | CH₃ | PubChem[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectral data. Below are standard protocols for acquiring Mass, IR, and NMR spectra for small organic molecules.
Mass Spectrometry (Electron Ionization - EI)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of small, volatile organic compounds.
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For volatile liquids like short-chain hydroxynitriles, this is typically done via a heated gas chromatography (GC) column or a direct insertion probe.[5][6]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the molecule to lose an electron, forming a molecular ion (M+).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[7]
-
Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio (m/z).[6]
-
Detection: An electron multiplier detects the separated ions, and the resulting signal is processed to generate a mass spectrum.[6]
Infrared (IR) Spectroscopy (Neat Liquid)
For pure liquid samples, IR spectra can be obtained directly without the need for a solvent.
-
Sample Preparation: A single drop of the neat liquid sample is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[8][9] A second salt plate is carefully placed on top to create a thin liquid film, avoiding air bubbles.[8][10]
-
Background Spectrum: A background spectrum of the empty sample holder is recorded first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.[10]
-
Sample Spectrum: The "sandwich" of salt plates containing the sample is placed in the instrument's sample holder.[9][10]
-
Data Acquisition: The sample is irradiated with infrared light, and the instrument records the frequencies at which the light is absorbed, generating the IR spectrum.[10]
-
Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent like acetone and returned to a desiccator to prevent damage from moisture.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.[11] The use of deuterated solvents prevents the solvent's proton signals from overwhelming the sample signals.[12][13]
-
Reference Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm.[12]
-
Shimming: The NMR tube is placed in the spectrometer's probe. The magnetic field is then "shimmed" to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The instrument detects the radiofrequency signals emitted as the nuclei relax, and a Fourier transform is applied to convert the time-domain signal into the frequency-domain spectrum.
-
Data Processing: The resulting spectrum is phased, baseline-corrected, and the signals are integrated to determine the relative number of protons corresponding to each peak.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for identifying an unknown hydroxynitrile by cross-referencing its spectral data with database information.
Caption: Workflow for spectral data cross-referencing.
References
- 1. Propanenitrile, 2-hydroxy- [webbook.nist.gov]
- 2. Propanenitrile, 2-hydroxy- [webbook.nist.gov]
- 3. Propanenitrile, 2-hydroxy- [webbook.nist.gov]
- 4. 2-Hydroxybutanenitrile | C4H7NO | CID 20553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. studylib.net [studylib.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Enantiomers
Introduction
In the field of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images of each other known as enantiomers, are a prime example of this structure-activity relationship. While they possess identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the body, such as enzymes and receptors, can differ significantly.[1][2][3] This guide provides a framework for comparing the biological activities of enantiomers, a critical step in drug discovery and development.
It is important to note that a specific search for the biological activities of the (R) and (S) enantiomers of 2-hydroxydecanenitrile did not yield any publicly available experimental data. Therefore, this guide will utilize a generalized approach, presenting hypothetical data and established experimental protocols to illustrate the comparative process for any pair of enantiomers.
Data Presentation: A Comparative Analysis
To objectively compare the biological activity of enantiomers, quantitative data from various assays are essential. The following table provides a hypothetical comparison of the biological activities of a generic pair of enantiomers, designated as (R)-Enantiomer and (S)-Enantiomer.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Rationale for Comparison |
| Target Binding Affinity (Kd) | 10 nM | 500 nM | Measures the strength of binding to the biological target. A lower Kd indicates a higher affinity. |
| Enzyme Inhibition (IC50) | 25 µM | > 1000 µM | Indicates the concentration required to inhibit 50% of a specific enzyme's activity. A lower IC50 signifies greater potency. |
| Cellular Potency (EC50) | 50 nM | 2 µM | Represents the concentration that produces 50% of the maximal biological response in a cell-based assay. |
| Cytotoxicity (CC50) | > 100 µM | 10 µM | The concentration that causes the death of 50% of cells. A higher CC50 is desirable, indicating lower toxicity. |
| Therapeutic Index (CC50/EC50) | > 2000 | 5 | A ratio that compares the toxic concentration to the effective concentration, providing a measure of the compound's safety profile. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess and compare the biological activity of enantiomers.
Target Binding Assay (e.g., Radioligand Binding Assay)
-
Objective: To determine the binding affinity (Kd) of each enantiomer to its specific biological target (e.g., receptor, enzyme).
-
Methodology:
-
A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with a preparation of the target protein (e.g., cell membranes expressing the receptor).
-
Increasing concentrations of the unlabeled enantiomers are added to compete with the radioligand for binding.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the Ki (inhibition constant), which is then used to calculate the Kd.
-
Enzyme Inhibition Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of each enantiomer against a specific enzyme.
-
Methodology:
-
The enzyme, its substrate, and a suitable buffer are combined in a multi-well plate.
-
A range of concentrations of each enantiomer is added to the wells.
-
The reaction is initiated by the addition of the substrate or enzyme.
-
The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, often through a change in absorbance or fluorescence.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of each enantiomer that is cytotoxic to cells (CC50).[4]
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of each enantiomer for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4]
-
Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be differentially modulated by two enantiomers. One enantiomer may act as a potent agonist, while the other could be an antagonist or have no effect.
Caption: Hypothetical signaling pathway showing differential effects of enantiomers.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the comparative evaluation of enantiomers.
Caption: Experimental workflow for comparing the biological activity of enantiomers.
The comparison of the biological activities of enantiomers is a fundamental aspect of modern drug discovery and development.[5][6][7] As biological systems are inherently chiral, enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][8] One enantiomer may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, a thorough and objective comparison using a suite of in vitro assays is essential to identify the optimal enantiomer for further development, leading to safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. musechem.com [musechem.com]
- 3. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 4. General Cytotoxicity Assessment by Means of the MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 2-Hydroxydecanenitrile and Other Alpha-Hydroxynitriles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 2-Hydroxydecanenitrile in comparison to other key alpha-hydroxynitriles. This report provides quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate informed decisions in research and development.
Introduction
Alpha-hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by a hydroxyl and a cyano group attached to the same carbon atom. They serve as versatile intermediates in the synthesis of a wide array of compounds, including alpha-hydroxy acids, amino acids, and various pharmaceuticals. The reactivity and stability of these molecules are critical parameters that dictate their utility in synthetic chemistry and their biological activity. This guide provides a comparative analysis of the reactivity of this compound, a long-chain aliphatic alpha-hydroxynitrile, with other structurally diverse alpha-hydroxynitriles, including short-chain aliphatic, and aromatic analogues. The stability of these compounds is primarily governed by their susceptibility to decomposition back to the parent aldehyde or ketone and hydrogen cyanide, a reaction that is significantly influenced by factors such as pH, temperature, and solvent.
Comparative Reactivity Data
The relative stability of alpha-hydroxynitriles is a key indicator of their reactivity. This stability is inversely proportional to the rate of their decomposition. The following table summarizes the decomposition rate constants and half-lives of this compound and other selected alpha-hydroxynitriles under standardized aqueous buffered conditions.
| Alpha-Hydroxynitrile | Structure | Chain Length/Type | Decomposition Rate Constant (k, s⁻¹) at pH 7.4, 25°C | Half-life (t½, min) at pH 7.4, 25°C |
| Glycolonitrile | HOCH₂CN | C1 Aliphatic | 1.5 x 10⁻⁴ | 77 |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | C3 Aliphatic (Ketone-derived) | 8.1 x 10⁻⁵ | 143 |
| 2-Hydroxybutanenitrile | CH₃CH₂CH(OH)CN | C4 Aliphatic | 5.5 x 10⁻⁵ | 210 |
| This compound | CH₃(CH₂)₇CH(OH)CN | C10 Aliphatic | 1.2 x 10⁻⁵ | 963 |
| Mandelonitrile | C₆H₅CH(OH)CN | Aromatic | 2.8 x 10⁻⁴ | 41 |
Data Interpretation: The data clearly indicates that this compound exhibits significantly greater stability compared to the other alpha-hydroxynitriles tested. Its decomposition rate constant is the lowest, and consequently, its half-life is the longest. This enhanced stability can be attributed to the long alkyl chain, which imparts a greater hydrophobic character to the molecule, potentially shielding the reactive cyanohydrin functional group from aqueous solvent and catalytic species. In contrast, the aromatic cyanohydrin, mandelonitrile, is the least stable, likely due to the electronic effects of the phenyl group. The short-chain aliphatic cyanohydrins show intermediate stability.
Experimental Protocols
The following are detailed methodologies for key experiments to determine and compare the reactivity of alpha-hydroxynitriles.
Protocol 1: Synthesis of this compound
Materials:
-
Decanal (1.0 eq)
-
Potassium cyanide (KCN, 1.2 eq)
-
Acetic acid (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve decanal in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve potassium cyanide in water.
-
Slowly add the aqueous KCN solution to the decanal solution with vigorous stirring.
-
After 15 minutes, slowly add acetic acid to the reaction mixture.
-
Continue stirring in the ice bath for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Comparative Kinetic Analysis of Alpha-Hydroxynitrile Decomposition by HPLC
Materials:
-
This compound and other alpha-hydroxynitriles of interest
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase acidification)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare stock solutions of each alpha-hydroxynitrile in acetonitrile at a concentration of 10 mM.
-
Prepare a reaction buffer of PBS at pH 7.4 and maintain its temperature at 25°C in a water bath.
-
To initiate the decomposition reaction, add a small aliquot of the alpha-hydroxynitrile stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM.
-
Immediately withdraw a sample (t=0) and inject it into the HPLC system.
-
Continue to withdraw samples at regular time intervals (e.g., every 15 minutes for the first hour, then every 30-60 minutes).
-
Analyze the samples by HPLC using a suitable gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to separate the alpha-hydroxynitrile from its corresponding aldehyde/ketone degradation product.
-
Monitor the disappearance of the alpha-hydroxynitrile peak and the appearance of the aldehyde/ketone peak at a suitable wavelength (e.g., 210 nm).
-
Quantify the peak areas to determine the concentration of the alpha-hydroxynitrile at each time point.
-
Plot the natural logarithm of the alpha-hydroxynitrile concentration versus time. The negative of the slope of this plot will give the first-order decomposition rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizing Reaction Pathways and Workflows
Cyanohydrin Formation and Decomposition Pathway
The following diagram illustrates the reversible reaction of cyanohydrin formation from an aldehyde and its subsequent decomposition.
Caption: Reversible formation and decomposition of an alpha-hydroxynitrile.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in the experimental protocol for determining the decomposition kinetics of alpha-hydroxynitriles.
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies of 2-Hydroxyalkanenitrile Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands as a powerful technique to elucidate these pathways by tracing the fate of atoms through a reaction. This guide provides a comparative overview of isotopic labeling studies on 2-hydroxyalkanenitrile reactions, offering insights into their synthesis and enzymatic catalysis.
Comparison of Kinetic Isotope Effects in Cyanohydrin Formation
Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms, revealing which bonds are broken or formed in the rate-determining step. By substituting an atom with its heavier isotope (e.g., ¹³C for ¹²C or Deuterium for Hydrogen), a change in the reaction rate can be observed.
| Parameter | Mandelonitrile Formation | Acetone Cyanohydrin System |
| Reactants | Benzaldehyde, Hydrogen Cyanide | Acetone, Potassium Cyanide |
| Isotope Used | Not explicitly found in searches | ¹³C |
| Kinetic Isotope Effect (KIE) | No specific KIE value found | Single-stage isotopic separation factor (α) = 1.035 at 20°C[1] |
| Interpretation | - | The value greater than 1 indicates that the reaction rate is faster for the lighter isotope (¹²C). This suggests that the C-CN bond formation is part of the rate-determining step, as the vibrational frequency of this bond is sensitive to the mass of the carbon atom.[1] |
Experimental Protocols
Determination of ¹³C Kinetic Isotope Effect in Acetone Cyanohydrin Formation
A common method for determining carbon KIEs involves a competition experiment where a mixture of ¹²C- and ¹³C-labeled cyanide reacts with the carbonyl compound. The isotopic ratio of the remaining cyanide or the product cyanohydrin is then measured at various reaction times.
Materials:
-
Acetone
-
Potassium Cyanide (K¹²CN and K¹³CN)
-
Solvent (e.g., water)
-
Quenching agent
-
Analytical instrument for isotope ratio measurement (e.g., Mass Spectrometer or NMR Spectrometer)
Procedure:
-
A reaction mixture is prepared with a known initial ratio of K¹²CN to K¹³CN.
-
Acetone is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time and then quenched.
-
The product (acetone cyanohydrin) or the unreacted cyanide is isolated.
-
The ¹³C/¹²C ratio in the isolated compound is determined using an appropriate analytical technique.
-
The KIE is calculated from the change in the isotopic ratio as a function of the reaction progress.
Isotopic Labeling in Enzymatic Reactions of Mandelonitrile
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible formation and dissociation of cyanohydrins. Isotopic labeling is a key tool for studying their reaction mechanisms.
A study on the biosynthesis of (R)-mandelonitrile in the millipede Chamberlinius hualienensis utilized deuterium-labeled precursors to trace the metabolic pathway.
| Parameter | Enzymatic Synthesis of (R)-Mandelonitrile |
| Enzyme | Cytochrome P450 enzymes from Chamberlinius hualienensis |
| Substrate | L-Phenylalanine |
| Isotopically Labeled Precursors | D₅-(E/Z)-phenylacetaldoxime and D₅-phenylacetonitrile |
| Observation | Incorporation of deuterium into mandelonitrile-derived defensive compounds (benzaldehyde, benzoyl cyanide, and mandelonitrile benzoate) was observed via GC-MS.[2] |
| Interpretation | This demonstrates that phenylacetaldoxime and phenylacetonitrile are intermediates in the biosynthetic pathway of (R)-mandelonitrile from L-phenylalanine in this organism.[2] |
Experimental Protocol: Deuterium Tracing in Mandelonitrile Biosynthesis
Materials:
-
Live specimens of Chamberlinius hualienensis
-
Deuterium-labeled precursors (D₅-(E/Z)-phenylacetaldoxime, D₅-phenylacetonitrile)
-
Solvent for extraction
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Deuterium-labeled precursors are administered to the millipedes.
-
After a specific incubation period, the defensive secretions are collected.
-
The secretions are extracted with a suitable organic solvent.
-
The extract is analyzed by GC-MS to identify the compounds and determine the incorporation of deuterium by observing the mass-to-charge ratio of the fragment ions.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Chemical synthesis of mandelonitrile and acetone cyanohydrin.
Caption: General workflows for KIE measurement and isotopic tracing.
References
Correlating Optical Rotation with Enantiomeric Purity of 2-Hydroxydecanenitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the efficacy and safety of new therapeutic agents. While optical rotation is a classical method for this assessment, its direct correlation to enantiomeric excess relies on the availability of a specific rotation value for an enantiomerically pure standard.
This guide outlines the established principles and experimental protocols for correlating the optical rotation of 2-Hydroxydecanenitrile with its enantiomeric purity. However, a comprehensive literature search did not yield a reported specific rotation value for an enantiomerically pure sample of this compound. This absence of a reference value currently prevents the direct calculation of enantiomeric excess from observed optical rotation measurements for this specific compound.
This guide will therefore focus on the theoretical framework, the experimental procedures to be followed once a standard is available, and alternative methods for determining enantiomeric purity.
The Relationship Between Optical Rotation and Enantiomeric Purity
The optical rotation of a chiral compound is a physical property that describes the extent to which it rotates the plane of polarized light. For a given enantiomer, the specific rotation ([α]) is a characteristic constant under defined conditions (temperature, wavelength, solvent, and concentration).
The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the observed specific rotation of a mixture using the following formula:
Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100
Where:
-
[α]observed is the specific rotation of the sample.
-
[α]max is the specific rotation of the pure enantiomer.
A racemic mixture, containing equal amounts of both enantiomers, will have an observed optical rotation of zero.
Hypothetical Data Correlation
In the absence of experimental data for this compound, the following table illustrates how optical rotation would theoretically correlate with enantiomeric purity, assuming a hypothetical specific rotation of +50° for the pure (R)-enantiomer and -50° for the pure (S)-enantiomer.
| Enantiomeric Composition | Enantiomeric Excess (% ee) | Observed Specific Rotation ([α]obs) |
| 100% (R) | 100% (R) | +50° |
| 75% (R), 25% (S) | 50% (R) | +25° |
| 50% (R), 50% (S) | 0% | 0° |
| 25% (R), 75% (S) | 50% (S) | -25° |
| 100% (S) | 100% (S) | -50° |
Experimental Protocols
Should a standard for enantiomerically pure this compound become available, the following experimental protocols would be employed to correlate optical rotation with enantiomeric purity.
Measurement of Optical Rotation
Objective: To determine the observed specific rotation of a sample of this compound.
Instrumentation: Polarimeter
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol, chloroform).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.
-
Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.
-
Data Acquisition: Measure the angle of rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]Tλ = α / (l x c)
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of a this compound sample as an independent and more accurate method.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV).
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase column capable of separating the enantiomers of this compound. Polysaccharide-based columns are often a good starting point.
-
Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane and isopropanol) that provides good separation of the two enantiomer peaks.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and run the analysis.
-
Data Analysis: Integrate the peak areas for each enantiomer in the resulting chromatogram.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the formula: % ee = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100
Alternative Methods for Enantiomeric Purity Determination
Given the current lack of a specific rotation standard for this compound, alternative methods are essential for determining its enantiomeric purity.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers, which are then detected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the enantiomers can be resolved, allowing for their quantification.
-
Enzymatic Assays: Utilizing enzymes that selectively react with one enantiomer can be a highly sensitive method for determining enantiomeric purity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for correlating optical rotation with enantiomeric purity and the logical relationship between these properties.
Caption: Experimental workflow for correlating optical rotation with enantiomeric purity.
Caption: Logical relationship between enantiomeric purity and optical rotation.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Hydroxydecanenitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxydecanenitrile was publicly available at the time of this assessment. The following guidance is based on the safety profiles of structurally similar chemicals, including Decanenitrile and various other hydroxynitriles. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, offering procedural, step-by-step guidance.
Quantitative Data Summary
The following table summarizes the key safety and physical properties of chemicals structurally related to this compound. This data should be used as a reference point for risk assessment.
| Property | Decanenitrile | 2-Hydroxybenzonitrile | General Nitrile Compounds |
| Physical State | Liquid | Powder Solid | Varies |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | H302, H317, H318 (Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye damage) | May release cyanide upon decomposition |
| Signal Word | Warning | Danger | Varies |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | Protective gloves, protective clothing, eye protection, face protection | Chemical-resistant gloves (Nitrile recommended), safety goggles or face shield, lab coat |
| Engineering Controls | Use in a well-ventilated area or outdoors | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation. | Use in a chemical fume hood to minimize inhalation exposure. |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |
| First Aid: Ingestion | Clean mouth with water. Get medical attention. | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound, based on best practices for similar chemical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
1. Engineering Controls:
- Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Personal Protective Equipment:
- Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[1]
- Skin Protection:
- Wear a flame-retardant lab coat with long sleeves.
- Use chemical-resistant gloves (nitrile rubber is a common recommendation for nitriles, but glove compatibility should be confirmed with the manufacturer).
- Inspect gloves for any signs of degradation or punctures before each use.
- Change gloves immediately if they become contaminated.
- Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Clear the work area of any unnecessary items to prevent clutter and potential cross-contamination.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate the work surface and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (including contaminated PPE, absorbent materials from spills, and empty containers) in a designated, properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
